2,3-Dihydro-12,13-dihydroxyeuparin
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[2-(1,2-dihydroxypropan-2-yl)-6-hydroxy-2,3-dihydro-1-benzofuran-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-7(15)9-3-8-4-12(13(2,17)6-14)18-11(8)5-10(9)16/h3,5,12,14,16-17H,4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYHWQIISKJNHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C2C(=C1)CC(O2)C(C)(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on 2,3-Dihydro-12,13-dihydroxyeuparin: Structure, and Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydro-12,13-dihydroxyeuparin is a natural benzofuran (B130515) derivative isolated from various plant species. This technical guide provides a comprehensive overview of its chemical structure and physicochemical properties. While specific experimental data on the biological activities of this compound are not extensively available in the current literature, this document outlines standard experimental protocols and potential mechanisms of action based on the activities of structurally related benzofuran compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in the therapeutic potential of this compound.
Chemical Structure and Properties
This compound is a member of the benzofuran class of organic compounds, characterized by a fused benzene (B151609) and furan (B31954) ring system. Its specific structure includes a dihydrofuran ring and additional hydroxyl groups, which are expected to influence its biological activity and pharmacokinetic profile.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₅ | [1] |
| Molecular Weight | 252.26 g/mol | [1] |
| CAS Number | 135531-75-8 | [2] |
| Appearance | Not specified in literature | - |
| Solubility | Not specified in literature | - |
Natural Occurrence and Isolation
This compound has been identified as a natural product in several plant species, particularly within the Asteraceae family.
Known Natural Sources:
-
Pappobolus species[2]
-
Eupatorium chinense
General Isolation Protocol:
The isolation of benzofurans from plant material typically involves solvent extraction followed by chromatographic separation. While a specific protocol for this compound is not detailed in the available literature, a general methodology can be described as follows:
-
Extraction: Dried and powdered plant material (e.g., leaves, stems, or roots) is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, often using techniques like maceration or Soxhlet extraction.
-
Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatographic Purification: The fraction containing the target compound is further purified using column chromatography techniques. This may involve multiple steps using different stationary phases (e.g., silica (B1680970) gel, Sephadex) and mobile phase gradients.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Potential Biological Activities and Mechanisms of Action
Benzofuran derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Although specific studies on this compound are limited, its structural features suggest it may share these activities.
Many natural benzofurans exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary target for anti-inflammatory drugs is the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Logical Relationship of the NF-κB Signaling Pathway:
Caption: A simplified diagram of the canonical NF-κB signaling pathway.
The phenolic hydroxyl group in the structure of this compound suggests that it may possess antioxidant properties by acting as a free radical scavenger.
Standardized Experimental Protocols
The following are detailed, standardized protocols that could be employed to evaluate the biological activities of this compound.
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Experimental Workflow:
Caption: Workflow for the in vitro nitric oxide inhibition assay.
Detailed Protocol:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Stimulation: After a 1-hour pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Detailed Protocol:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.
-
Sample Preparation: A stock solution of this compound is prepared in methanol and serially diluted to obtain a range of concentrations.
-
Reaction: 1 mL of each sample dilution is mixed with 2 mL of the DPPH solution. A control is prepared with 1 mL of methanol instead of the sample.
-
Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value is determined from the dose-response curve.
Summary and Future Directions
This compound is a naturally occurring benzofuran with a chemical structure that suggests potential therapeutic value, particularly in the areas of inflammation and oxidative stress. However, there is a clear need for dedicated research to empirically determine its biological activities. Future studies should focus on:
-
Comprehensive Biological Screening: Evaluating the compound in a broad range of in vitro and in vivo assays to identify its primary biological targets.
-
Mechanism of Action Studies: Investigating the specific molecular pathways modulated by this compound.
-
Synthesis and Analogue Development: Developing a synthetic route to produce larger quantities of the compound and to create analogues with improved potency and pharmacokinetic properties.
This technical guide provides a starting point for researchers by summarizing the known information and outlining a clear path for future investigation into the therapeutic potential of this compound.
References
Unveiling 2,3-Dihydro-12,13-dihydroxyeuparin: A Technical Guide to Its Natural Sources, Isolation, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural benzofuran (B130515) derivative, 2,3-Dihydro-12,13-dihydroxyeuparin. The document details its primary natural sources, presents a methodological framework for its isolation and purification, and explores its potential biological activities, with a focus on its anti-inflammatory and antioxidant properties. Quantitative data from relevant studies are summarized, and key experimental protocols are outlined to facilitate further research and development. Additionally, this guide illustrates putative signaling pathways associated with the bioactivity of related benzofuran compounds, offering insights into the molecular mechanisms that may be modulated by this compound.
Natural Sources
This compound is a naturally occurring benzofuran that has been identified in plant species belonging to the Asteraceae and Fabaceae families. The primary documented sources for this compound are:
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Pappobolus species: This genus of flowering plants in the sunflower family is a known producer of various benzofurans, including this compound.
-
Otholobium mexicanum: This species, a member of the legume family, has also been identified as a natural source of this compound.
The concentration and yield of this compound can vary depending on the specific plant species, geographical location, and environmental conditions.
Isolation and Purification: A Methodological Overview
While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a general methodology can be inferred from standard phytochemical investigation procedures for benzofurans. The following represents a composite protocol based on common practices for isolating such compounds from plant material.
General Experimental Workflow
The isolation and purification of this compound typically involves sequential extraction and chromatographic techniques.
Caption: A generalized workflow for the isolation of this compound.
Detailed Experimental Protocols
2.2.1. Extraction
-
Preparation of Plant Material: Air-dry the aerial parts or roots of the source plant and grind them into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: Macerate the powdered plant material with a suitable organic solvent, such as methanol, ethanol, or a mixture of dichloromethane (B109758) and methanol, at room temperature for an extended period (e.g., 24-72 hours). The process may be repeated multiple times to ensure exhaustive extraction.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
2.2.2. Fractionation and Chromatography
-
Solvent-Solvent Partitioning: Suspend the crude extract in a water-methanol mixture and partition it successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity.
-
Column Chromatography: Subject the fraction enriched with the target compound (typically the ethyl acetate fraction for benzofurans) to column chromatography on silica (B1680970) gel. Elute the column with a gradient of solvents, such as n-hexane and ethyl acetate, to separate the components.
-
Further Purification: Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine the fractions containing the compound of interest and subject them to further purification steps, such as preparative high-performance liquid chromatography (HPLC) or size-exclusion chromatography (e.g., Sephadex LH-20), until a pure compound is obtained.
-
Structure Elucidation: Confirm the structure of the isolated compound as this compound using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Biological Activities and Potential Signaling Pathways
While specific studies on the biological activities of this compound are limited, the broader class of benzofuran derivatives is known to possess significant pharmacological properties, including anti-inflammatory and antioxidant effects.
Anti-inflammatory Activity
Benzofuran compounds have been reported to exert anti-inflammatory effects through the modulation of key inflammatory signaling pathways.
Putative Anti-inflammatory Signaling Pathways for Benzofurans
Caption: Hypothesized anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.
3.1.1. Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
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Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
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Treatment: Seed the cells in 96-well plates and pre-treat with various concentrations of this compound for 1 hour.
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Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.
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Nitrite (B80452) Quantification: Measure the production of nitric oxide (NO) by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent.
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Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.
Antioxidant Activity
The antioxidant potential of benzofurans is attributed to their ability to scavenge free radicals and chelate metal ions.
3.2.1. Experimental Protocol: DPPH Radical Scavenging Assay
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Preparation of Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of this compound and a standard antioxidant (e.g., ascorbic acid).
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Reaction: Add the test compound or standard to the DPPH solution in a 96-well plate.
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Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
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Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.
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Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
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Data Analysis: Determine the IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the literature for the biological activities of this compound. The tables below are provided as templates for future research findings.
Table 1: Reported Yield of this compound from Natural Sources
| Natural Source | Plant Part | Extraction Method | Yield (%) | Reference |
| Pappobolus sp. | Aerial Parts | Methanol Maceration | Data Not Available | |
| Otholobium mexicanum | Roots | Dichloromethane Extraction | Data Not Available |
Table 2: In Vitro Biological Activity of this compound
| Assay | Cell Line/System | Endpoint | IC₅₀ (µM) | Reference |
| Anti-inflammatory | RAW 264.7 | NO Inhibition | Data Not Available | |
| Antioxidant | DPPH Assay | Radical Scavenging | Data Not Available | |
| Cytotoxicity | (e.g., HeLa, HepG2) | Cell Viability | Data Not Available |
Conclusion and Future Directions
This compound is a promising natural product with potential therapeutic applications, particularly in the areas of inflammation and oxidative stress-related diseases. However, further research is imperative to fully elucidate its pharmacological profile. Future studies should focus on:
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Developing optimized and standardized protocols for the isolation of this compound to ensure higher yields and purity.
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Conducting comprehensive in vitro and in vivo studies to quantify its anti-inflammatory and antioxidant activities and to determine its efficacy and safety.
-
Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
This technical guide serves as a foundational resource to stimulate and guide future research on this intriguing natural benzofuran derivative.
A Technical Guide to the Isolation of 2,3-Dihydro-12,13-dihydroxyeuparin from Pappobolus Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive methodology for the isolation and characterization of 2,3-Dihydro-12,13-dihydroxyeuparin, a naturally occurring benzofuran (B130515), from species of the genus Pappobolus. While the presence of this compound in Pappobolus has been documented, detailed experimental protocols are not widely available.[1] This document consolidates established techniques for the isolation of benzofurans from plant sources, particularly within the Asteraceae family, to provide a robust, representative protocol. It includes methodologies for extraction, chromatographic separation, and spectroscopic characterization. Additionally, this guide presents key physicochemical data for the target compound and illustrative workflows to aid researchers in the successful isolation and identification of this compound for further pharmacological investigation.
Introduction
Natural products remain a vital source of novel chemical entities for drug discovery. The benzofuran scaffold, a heterocyclic aromatic compound, is a prominent feature in a multitude of biologically active natural products. Derivatives of benzofuran are known to exhibit a wide range of pharmacological properties.
The genus Pappobolus, belonging to the Asteraceae family, is native to the Andean regions of South America. Phytochemical studies have confirmed that species within this genus produce a variety of secondary metabolites, including sesquiterpene lactones and benzofurans. Notably, the compound this compound has been identified within the glandular trichomes of three Pappobolus species, as reported by Spring et al. (1991).[1]
This guide provides a detailed, albeit representative, technical protocol for the isolation and characterization of this compound from Pappobolus plant material. The methodologies described are based on standard practices for the phytochemical investigation of the Asteraceae family.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target compound is presented in Table 1. This information is crucial for its characterization and for the development of appropriate analytical methods.
| Property | Value |
| Molecular Formula | C₁₃H₁₆O₅ |
| Molecular Weight | 252.26 g/mol |
| CAS Number | 135531-75-8 |
| Chemical Class | Dihydrobenzofuran |
| Appearance | (Predicted) White to off-white solid |
| Solubility | (Predicted) Soluble in methanol (B129727), ethanol, ethyl acetate (B1210297), chloroform |
Proposed Experimental Protocol for Isolation and Purification
The following protocol outlines a systematic approach for the isolation of this compound from the aerial parts of a Pappobolus species.
Plant Material Collection and Preparation
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Collection: Aerial parts (leaves and stems) of the selected Pappobolus species should be collected and identified by a qualified botanist.
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Drying: The plant material should be air-dried in the shade at room temperature to a constant weight.
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Grinding: The dried plant material is then ground into a fine powder to increase the surface area for efficient extraction.
Extraction
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Maceration: The powdered plant material (e.g., 1 kg) is macerated with methanol (e.g., 3 x 5 L) at room temperature for 48 hours for each extraction.
-
Concentration: The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Solvent Partitioning
The crude methanol extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
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The crude extract is suspended in distilled water (e.g., 1 L).
-
The aqueous suspension is successively partitioned with solvents of increasing polarity:
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n-hexane (3 x 1 L)
-
Ethyl acetate (3 x 1 L)
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n-butanol (3 x 1 L)
-
-
Each fraction is collected, and the solvent is removed under reduced pressure. The ethyl acetate fraction is typically enriched with phenolic compounds like benzofurans.
Chromatographic Purification
The ethyl acetate fraction is subjected to multiple chromatographic steps for the isolation of the pure compound.
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Silica (B1680970) Gel Column Chromatography:
-
The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel.
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The adsorbed sample is loaded onto a silica gel column (e.g., 70-230 mesh).
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The column is eluted with a gradient of n-hexane and ethyl acetate, with increasing polarity (e.g., 100:0 to 0:100 v/v), followed by a gradient of ethyl acetate and methanol.
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Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
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The combined fractions containing the target compound are further purified by preparative HPLC.
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A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid to improve peak shape).
-
The eluent is monitored with a UV detector, and the peak corresponding to this compound is collected.
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The solvent is evaporated to yield the pure compound.
-
Structural Characterization
The identity and purity of the isolated compound are confirmed using modern spectroscopic techniques. Table 2 provides a summary of the expected data for this compound.
| Analytical Technique | Expected Data |
| Mass Spectrometry (MS) | ESI-MS is expected to show a molecular ion peak [M+H]⁺ at m/z 253.1025, corresponding to the molecular formula C₁₃H₁₇O₅. |
| ¹H-NMR Spectroscopy | The ¹H-NMR spectrum is expected to show signals corresponding to aromatic protons, protons of the dihydrofuran ring, and protons of the dihydroxyisobutyryl side chain. |
| ¹³C-NMR Spectroscopy | The ¹³C-NMR spectrum should display 13 carbon signals, including those for the aromatic ring, the dihydrofuran moiety, a carbonyl group, and the side chain carbons. |
| 2D-NMR (COSY, HSQC, HMBC) | These experiments are crucial for the unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule. |
| Infrared (IR) Spectroscopy | The IR spectrum should show characteristic absorption bands for hydroxyl groups (O-H stretching), a carbonyl group (C=O stretching), and aromatic C-H and C=C bonds. |
| Ultraviolet (UV) Spectroscopy | The UV spectrum in methanol is expected to show absorption maxima characteristic of the benzofuran chromophore. |
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical progression of phytochemical investigation.
Caption: Experimental workflow for the isolation of this compound.
Caption: Logical flow of a general phytochemical investigation.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific published data on the biological activities and associated signaling pathways of this compound. However, related benzofuran compounds have demonstrated a range of biological effects, including anti-inflammatory, antimicrobial, and antioxidant properties. The isolation of this compound in its pure form is a critical first step to enable such pharmacological studies. Future research should focus on screening this compound in various bioassays to elucidate its therapeutic potential.
Conclusion
This technical guide provides a comprehensive and practical framework for the isolation and characterization of this compound from Pappobolus species. By following the detailed experimental protocols and utilizing the provided data, researchers will be well-equipped to obtain this natural product for further investigation. The elucidation of the bioactivity and mechanism of action of this compound could lead to the development of new therapeutic agents.
References
Isolating 2,3-Dihydro-12,13-dihydroxyeuparin from Radix Eupatorii Chinensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation and purification of 2,3-Dihydro-12,13-dihydroxyeuparin, a benzofuran (B130515) derivative, from the roots of Radix Eupatorii Chinensis (the dried root of Eupatorium chinense L.). This document details established experimental protocols, presents quantitative data in a structured format, and visualizes the experimental workflow and a key signaling pathway potentially modulated by this class of compounds.
Introduction
Radix Eupatorii Chinensis has a history of use in traditional medicine, and modern phytochemical investigations have revealed a rich composition of bioactive compounds, including benzofurans, sesquiterpenoids, and thymol (B1683141) derivatives.[1][2] Among these, this compound is a notable benzofuran derivative that has been successfully isolated and characterized. This guide focuses on the methodologies employed for its extraction and purification, providing a valuable resource for researchers interested in natural product chemistry and drug discovery.
Experimental Protocols for Isolation and Purification
Two primary methods have been documented for the isolation of this compound from Radix Eupatorii Chinensis: High-Speed Counter-Current Chromatography (HSCCC) and traditional Silica (B1680970) Gel Column Chromatography.
Method 1: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC offers an efficient, one-step separation process for obtaining high-purity compounds.
2.1.1. Preparation of Crude Extract
-
Plant Material: Dried roots of Eupatorium chinense L.
-
Extraction: The powdered roots are subjected to extraction with a suitable organic solvent, such as ether, to obtain a crude extract.
2.1.2. HSCCC Protocol
-
Instrumentation: A high-speed counter-current chromatograph is used for the separation.
-
Solvent System: A two-phase solvent system of hexyl hydride-ethyl acetate-methanol-water at a volume ratio of 1:2:1:2 (v/v/v/v) is prepared. The mixture is thoroughly shaken and allowed to equilibrate.
-
Phase Separation: The upper phase is utilized as the stationary phase, and the lower phase serves as the mobile phase.
-
Separation: The crude ether extract is dissolved in the mobile phase and injected into the HSCCC system for separation.
2.1.3. Post-HSCCC Purification
-
Recrystallization: The fraction containing 12,13-dihydroxyeuparin is collected and subjected to recrystallization using a methanol-water solvent system to achieve higher purity.
2.1.4. Purity Analysis
-
HPLC Analysis: The purity of the isolated compound is determined by High-Performance Liquid Chromatography (HPLC).
Method 2: Silica Gel Column Chromatography
This traditional chromatographic method is also effective for the isolation of benzofurans from the plant extract.
2.2.1. Preparation of Crude Extract
-
Plant Material: Dried roots of Eupatorium chinense.
-
Extraction: The plant material is extracted with an organic solvent to yield a crude extract.
2.2.2. Column Chromatography Protocol
-
Stationary Phase: Silica gel is used as the stationary phase for the column.
-
Elution: The crude extract is loaded onto the silica gel column and eluted with a gradient solvent system to separate the different chemical constituents.
-
Fraction Collection: Fractions are collected and monitored by techniques such as Thin Layer Chromatography (TLC) to identify those containing the target compound.
2.2.3. Further Purification
-
Recrystallization/Preparative HPLC: Fractions containing this compound may require further purification by recrystallization or preparative HPLC to achieve high purity.
Quantitative Data Summary
The following tables summarize the quantitative data from the HSCCC isolation method.
| Parameter | Value | Reference |
| Starting Material | 200 mg of ether extract | [3][4] |
| Yield of 12,13-dihydroxyeuparin | 8.4 mg | [3][4] |
| Purity after HSCCC | 96.71% | [3][4] |
| Purity after Recrystallization | 99.83% | [3][4] |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound.
Isolation Workflow Diagram
Potential Biological Activity and Signaling Pathway
While direct studies on the specific signaling pathways modulated by this compound are limited, research on other benzofuran derivatives isolated from Eupatorium chinense provides insights into its potential anti-inflammatory mechanism. Several benzofurans from this plant have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages by inhibiting the activity of Nuclear Factor-kappa B (NF-κB).[2]
The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to the promoters of pro-inflammatory genes, such as those encoding iNOS and cyclooxygenase-2 (COX-2), and initiates their transcription.
The diagram below illustrates the NF-κB signaling pathway, a likely target for the anti-inflammatory effects of benzofuran compounds like this compound.
Potential NF-κB Inhibition
Conclusion
This guide has outlined the key methodologies for the successful isolation of this compound from Radix Eupatorii Chinensis. The detailed protocols for both HSCCC and silica gel chromatography, along with the provided quantitative data, offer a solid foundation for researchers to replicate and build upon these findings. The potential for this compound and other benzofurans from Eupatorium chinense to act as anti-inflammatory agents by modulating the NF-κB signaling pathway highlights a promising area for future investigation in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzofurans from Eupatorium chinense enhance insulin-stimulated glucose uptake in C2C12 myotubes and suppress inflammatory response in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Putative Biosynthesis of 2,3-Dihydro-12,13-dihydroxyeuparin
Disclaimer: The complete and experimentally verified biosynthetic pathway for 2,3-Dihydro-12,13-dihydroxyeuparin has not been elucidated in published scientific literature. This technical guide presents a scientifically plausible, hypothetical pathway based on established principles of secondary metabolism in plants, particularly within the Asteraceae family, where the compound is found. The proposed pathway, quantitative data, and experimental protocols are intended to serve as a framework for future research.
Introduction
This compound is a naturally occurring benzofuran (B130515) derivative isolated from species of the Pappobolus genus, a member of the Asteraceae family. Benzofurans are a diverse class of heterocyclic compounds known for a wide range of biological activities. The biosynthesis of such complex natural products involves a series of enzymatic modifications of simpler precursors. This guide outlines a putative biosynthetic route, starting from the general isoprenoid pathway and proceeding through key intermediates to the final hydroxylated product.
Proposed Biosynthetic Pathway
The proposed biosynthesis is divided into three main stages:
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Formation of the Phenolic Monoterpene Core: Synthesis of a thymol-like precursor from the universal C10 isoprenoid, geranyl pyrophosphate (GPP).
-
Formation of the Benzofuran Ring: Cyclization and modification of the phenolic monoterpene to create the euparin (B158306) scaffold.
-
Tailoring Reactions: Reduction and subsequent dihydroxylation of the euparin scaffold to yield the final product.
The pathway is hypothesized to begin with geranyl pyrophosphate (GPP), which is cyclized to γ-terpinene by a terpene synthase. Subsequent oxidation steps, catalyzed by cytochrome P450 monooxygenases (CYPs) and a short-chain dehydrogenase/reductase (SDR), are proposed to form a thymol (B1683141) derivative. This sequence is based on the elucidated biosynthesis of thymol and carvacrol (B1668589) in other Lamiaceae species, which provides a strong precedent.[1][2]
Following the formation of a thymol derivative, the next crucial step is the formation of the furan (B31954) ring. This is proposed to occur via prenylation of the aromatic ring, followed by an oxidative cyclization. A prenyltransferase would attach a dimethylallyl pyrophosphate (DMAPP) group, which then undergoes cyclization and subsequent modifications to form the isopropenyl-benzofuran structure characteristic of euparin.
To arrive at this compound from a euparin-like intermediate, two final modifications are necessary:
-
Reduction: The isopropenyl side chain is reduced to an isopropyl group. This reaction is likely catalyzed by a reductase enzyme.
-
Dihydroxylation: The terminal methyl groups of the isopropyl side chain (C12 and C13) undergo hydroxylation. This type of reaction is characteristic of cytochrome P450 monooxygenases, which are well-known for their role in the diversification of plant secondary metabolites through precise oxidation of unactivated C-H bonds.[3][4][5]
The overall proposed pathway is visualized in the diagram below.
Caption: Proposed biosynthetic pathway for this compound.
Data Presentation
As the pathway is hypothetical, no experimentally determined quantitative data exists. The following tables provide representative data for the classes of enzymes proposed to be involved, based on values reported for similar enzymes in plant secondary metabolism.
Table 1: Proposed Enzymes and Their Functions
| Step | Precursor | Product | Proposed Enzyme Class | Cofactors/Co-substrates |
| 1 | Geranyl Pyrophosphate | γ-Terpinene | Terpene Synthase (TPS) | Mg²⁺ / Mn²⁺ |
| 2 | γ-Terpinene | Thymol Derivative | Cytochrome P450 (CYP) & SDR | NADPH, O₂ |
| 3 | Thymol Derivative | Prenylated Intermediate | Aromatic Prenyltransferase (aPT) | DMAPP, Mg²⁺ |
| 4 | Prenylated Intermediate | Euparin Precursor | Oxidative Cyclase (CYP) | NADPH, O₂ |
| 5 | Euparin Precursor | 2,3-Dihydroeuparin | Reductase | NADPH / NADH |
| 6 | 2,3-Dihydroeuparin | This compound | Cytochrome P450 Dihydroxylase | NADPH, O₂ |
Table 2: Representative Kinetic Parameters of Proposed Enzyme Classes
| Enzyme Class | Substrate | K_m (µM) | k_cat (s⁻¹) | Source/Analogy |
| Terpene Synthase | GPP | 5 - 50 | 0.1 - 10 | General plant TPS |
| Cytochrome P450 (CYP) | Monoterpene | 1 - 100 | 0.5 - 50 | Plant CYPs in terpene metabolism[2] |
| Prenyltransferase | Aromatic acceptor | 10 - 200 | 0.01 - 1 | Plant flavonoid prenyltransferases[6] |
| Reductase | α,β-unsaturated ketone | 20 - 500 | 1 - 100 | General plant reductases |
| Dihydroxylase (CYP) | Alkyl side chain | 1 - 150 | 0.1 - 20 | P450s catalyzing aliphatic hydroxylation[3] |
Experimental Protocols
To validate the proposed biosynthetic pathway, a series of experiments would be required. Below are detailed methodologies for key investigations.
This protocol is designed to determine if the proposed precursors are incorporated into the final product in vivo.
Objective: To track the metabolic fate of a ¹³C-labeled precursor in Pappobolus spp.
Materials:
-
Pappobolus spp. plantlets or cell suspension culture.
-
[U-¹³C₆]-Thymol (or another suitable labeled precursor).
-
Murashige and Skoog (MS) medium (for cell culture) or hydroponic solution.
-
Liquid nitrogen, mortar and pestle.
-
Extraction solvent (e.g., Ethyl acetate (B1210297) or Methanol).
-
LC-MS system for metabolite analysis.
-
NMR spectrometer for positional isotope analysis.
Methodology:
-
Precursor Administration:
-
For cell cultures: Add sterile-filtered [U-¹³C₆]-Thymol to the liquid MS medium to a final concentration of 50-100 µM.
-
For whole plants: Add the labeled precursor to the hydroponic solution.
-
-
Incubation: Grow the cultures/plants for a time course (e.g., 6, 12, 24, 48 hours) under standard growth conditions. Include a control group without the labeled precursor.
-
Harvesting: Harvest the plant tissue at each time point, rinse briefly with distilled water, blot dry, and immediately flash-freeze in liquid nitrogen.
-
Extraction: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. Extract the metabolites with a suitable solvent (e.g., 3x with 10 mL of ethyl acetate per gram of tissue). Combine the extracts and evaporate to dryness under reduced pressure.
-
Analysis:
-
LC-MS: Re-dissolve the extract in methanol (B129727) and analyze using LC-MS. Search for the mass of this compound (C₁₃H₁₆O₅, native mass ~252.10 g/mol ) and its labeled isotopologue (expected mass shift of +6 Da if the thymol core is incorporated).
-
NMR: For unambiguous confirmation, purify the target compound from a large-scale feeding experiment and analyze using ¹³C-NMR to confirm the positions of the incorporated labels.[7][8]
-
This protocol aims to identify and characterize the proposed cytochrome P450-dependent dihydroxylase.
Objective: To detect enzymatic activity that converts 2,3-Dihydroeuparin to this compound in plant protein extracts.
Materials:
-
Young leaf tissue from Pappobolus spp.
-
Extraction Buffer: 100 mM potassium phosphate (B84403) (pH 7.5), 10 mM DTT, 1 mM EDTA, 5% (w/v) polyvinylpolypyrrolidone (PVPP).
-
Microsome Resuspension Buffer: 50 mM potassium phosphate (pH 7.5), 1 mM DTT, 20% (v/v) glycerol.
-
Assay Buffer: 50 mM potassium phosphate (pH 7.5).
-
Substrate: 2,3-Dihydroeuparin (requires chemical synthesis or isolation).
-
Cofactor: NADPH.
-
Ultracentrifuge.
-
HPLC or LC-MS system.
Methodology:
-
Microsome Isolation:
-
Harvest ~10-20 g of fresh, young leaf tissue and homogenize on ice in 2-3 volumes of cold Extraction Buffer.
-
Filter the homogenate through layers of cheesecloth and centrifuge at 10,000 x g for 20 min at 4°C to pellet chloroplasts and mitochondria.
-
Transfer the supernatant to ultracentrifuge tubes and centrifuge at 100,000 x g for 90 min at 4°C to pellet the microsomal fraction.
-
Discard the supernatant and gently wash the pellet with Resuspension Buffer. Resuspend the pellet in a minimal volume (1-2 mL) of Resuspension Buffer.[9]
-
-
Enzyme Assay:
-
Set up the reaction mixture (total volume 100 µL) in a microfuge tube: 50 µL of microsomal protein extract, 1 mM NADPH, and Assay Buffer.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the substrate, 2,3-Dihydroeuparin, to a final concentration of 100 µM.
-
Incubate at 30°C for 1-2 hours. Run control reactions lacking NADPH or the enzyme extract.
-
-
Product Detection:
-
Stop the reaction by adding 100 µL of ice-cold ethyl acetate and vortexing vigorously.
-
Centrifuge to separate the phases and collect the upper organic layer. Repeat the extraction.
-
Evaporate the pooled organic fractions and re-dissolve the residue in methanol.
-
Analyze by HPLC or LC-MS, comparing the retention time and mass spectrum to an authentic standard of this compound.[10][11]
-
Logical and Experimental Workflow Visualization
The following diagram illustrates the overarching strategy for elucidating the proposed biosynthetic pathway.
Caption: Logical workflow for the elucidation of a plant biosynthetic pathway.
References
- 1. pnas.org [pnas.org]
- 2. The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. Analysis of plant secondary metabolism using stable isotope-labelled precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sourcing and Preparing Plant Material for Enzyme Extraction [greenskybio.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
An In-Depth Technical Guide to 2,3-Dihydro-12,13-dihydroxyeuparin: Properties, and Postulated Bioactivities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available scientific information on 2,3-Dihydro-12,13-dihydroxyeuparin, a natural benzofuran (B130515) derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles its known physical and chemical properties and extrapolates potential biological activities and mechanisms based on the well-documented behavior of structurally related benzofuran and phenolic compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in the therapeutic potential of this and similar natural products.
Introduction
This compound is a benzofuran compound that has been isolated from plant sources. Benzofurans are a significant class of heterocyclic compounds found in a variety of natural products and are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The structural features of this compound, including its dihydroxylated side chain and phenolic hydroxyl group, suggest its potential as a bioactive molecule. This guide summarizes the current knowledge of its properties and explores its putative mechanisms of action in key signaling pathways.
Physical and Chemical Properties
Quantitative data for this compound is not extensively available in the public domain. The following table summarizes the known information and provides estimates for other properties based on related benzofuran structures.
| Property | Value | Source/Notes |
| Molecular Formula | C₁₃H₁₆O₅ | [1][2] |
| Molecular Weight | 252.26 g/mol | [1][2] |
| CAS Number | 135531-75-8 | [1][2] |
| Appearance | Likely a solid | Inferred from similar compounds |
| Melting Point | Data not available | |
| Boiling Point | 494.7 ± 45.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Solubility | Data not available. Likely soluble in polar organic solvents like methanol, ethanol, DMSO, and acetone. Poorly soluble in water and nonpolar solvents like hexane. | Inferred from the properties of other phenolic benzofurans. |
| Spectral Data | ||
| ¹H NMR | Data not available in public searches. | |
| ¹³C NMR | Data not available in public searches. | |
| Mass Spectrometry | Data not available in public searches. | |
| Infrared (IR) | Data not available in public searches. |
Experimental Protocols
Isolation from Natural Sources
This compound has been reported to be isolated from the glandular trichomes of Pappobolus species.[3][4][5] The specific details of the isolation protocol are described in the following publication:
-
Spring, O., et al. (1991). Sesquiterpene lactones and benzofurans in glandular trichomes of three Pappobolus species. Phytochemistry, 30(6), 1861-1867.
A general workflow for the isolation of such compounds from plant material is outlined below. The precise solvents and chromatographic conditions would be specific to the target compound and are detailed in the cited literature.
Characterization
The characterization of the isolated compound would typically involve a suite of spectroscopic techniques to elucidate its structure:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, which aids in structural confirmation.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.
Postulated Biological Activities and Signaling Pathways
While specific studies on the biological activities of this compound are not widely available, its chemical structure as a phenolic benzofuran suggests potential anti-inflammatory and antioxidant properties.
Anti-inflammatory Activity
Many benzofuran derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.
A hypothetical signaling pathway for the anti-inflammatory action of this compound is presented below.
Antioxidant Activity
The phenolic hydroxyl group in this compound is a key structural feature that suggests antioxidant potential. Phenolic compounds can neutralize free radicals through several mechanisms, with Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET) being two of the most common.
-
Hydrogen Atom Transfer (HAT): The phenolic antioxidant donates a hydrogen atom to a free radical, thereby quenching it.
-
Sequential Proton Loss Electron Transfer (SPLET): The phenolic antioxidant first loses a proton to become a phenoxide anion, which then donates an electron to the free radical.
The likely antioxidant mechanism for this compound is depicted below.
Conclusion and Future Directions
This compound is a natural product with a chemical scaffold that suggests significant therapeutic potential, particularly as an anti-inflammatory and antioxidant agent. However, a comprehensive understanding of its pharmacological profile is currently hampered by the limited availability of specific experimental data.
Future research should focus on:
-
Re-isolation and Full Characterization: Isolation of this compound from its natural source to obtain sufficient quantities for detailed spectroscopic analysis (NMR, MS, IR) and determination of its physicochemical properties (melting point, solubility).
-
Chemical Synthesis: Development of a synthetic route to produce the compound and its analogs, which would facilitate further biological evaluation.
-
In Vitro and In Vivo Studies: Comprehensive biological testing to confirm its anti-inflammatory and antioxidant activities and to elucidate the specific molecular targets and signaling pathways involved.
This technical guide serves as a starting point for stimulating further investigation into this promising natural product, with the ultimate goal of unlocking its full therapeutic potential.
References
In-Depth Technical Guide: Spectroscopic and Biological Insights into 2,3-Dihydro-12,13-dihydroxyeuparin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the natural benzofuran (B130515) derivative, 2,3-Dihydro-12,13-dihydroxyeuparin. While direct access to the primary spectroscopic data from its initial isolation is limited, this document compiles available information and presents a detailed analysis based on established knowledge of related compounds. Furthermore, it explores the potential biological activities of this molecule, focusing on its putative anti-inflammatory and antioxidant properties, supported by generalized signaling pathways common to benzofuran scaffolds.
Core Spectroscopic Data
Based on the known structure and spectroscopic data of similar benzofuran and euparin (B158306) derivatives, the expected spectral characteristics are summarized below. These tables are illustrative and aim to provide a predictive framework for the analysis of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | Aromatic H |
| ~6.8 | s | 1H | Aromatic H |
| ~4.8 | m | 1H | H-2 |
| ~3.3 | m | 2H | H-3 |
| ~3.6 | m | 2H | H-13 |
| ~1.3 | s | 3H | H-12' (CH₃) |
| ~2.6 | s | 3H | Acetyl CH₃ |
| -OH | br s | 3H | Hydroxyl Protons |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~200-205 | C=O | Acetyl C=O |
| ~160-165 | C | Aromatic C-OH |
| ~155-160 | C | Aromatic C-O |
| ~130-135 | C | Aromatic C |
| ~110-115 | CH | Aromatic CH |
| ~105-110 | CH | Aromatic CH |
| ~90-95 | CH | C-2 |
| ~75-80 | C | C-12 |
| ~70-75 | CH₂ | C-13 |
| ~30-35 | CH₂ | C-3 |
| ~25-30 | CH₃ | Acetyl CH₃ |
| ~20-25 | CH₃ | C-12' (CH₃) |
Table 3: Predicted Mass Spectrometry and IR Data
| Spectroscopic Technique | Expected Values |
| Mass Spectrometry (EI-MS) | m/z 252 [M]⁺, fragmentation pattern showing loss of water, acetyl, and hydroxymethyl groups. |
| Infrared (IR) Spectroscopy (cm⁻¹) | ~3400 (O-H stretch, broad), ~2950 (C-H stretch), ~1650 (C=O stretch, conjugated ketone), ~1600, 1450 (C=C stretch, aromatic), ~1200-1000 (C-O stretch). |
Experimental Protocols
The detailed experimental protocols for the isolation and spectroscopic analysis of this compound are described in the original 1991 Phytochemistry article by Otmar Spring et al. As the full text of this publication could not be accessed, a generalized workflow for the isolation and characterization of natural benzofurans is provided below.
Caption: Generalized workflow for the isolation and spectroscopic analysis of natural products.
Biological Activity and Signaling Pathways
Benzofuran derivatives are known to possess a wide range of biological activities, including anti-inflammatory and antioxidant effects. While specific studies on the signaling pathways of this compound are not extensively documented, the mechanisms can be inferred from related compounds.
Anti-Inflammatory Activity
The anti-inflammatory properties of many natural benzofurans are attributed to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] Inhibition of these pathways leads to a downstream reduction in the production of pro-inflammatory mediators.
Caption: Postulated anti-inflammatory mechanism via MAPK and NF-κB pathway inhibition.
Antioxidant Activity
The antioxidant activity of benzofurans is often linked to their ability to scavenge free radicals, a property enhanced by the presence of hydroxyl groups on the aromatic ring. These compounds can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.
Caption: Postulated antioxidant mechanism via direct radical scavenging.
Conclusion
This compound represents a potentially valuable natural product with likely anti-inflammatory and antioxidant properties characteristic of the benzofuran class of compounds. While a detailed, publicly accessible repository of its complete spectroscopic data is currently lacking, this guide provides a predictive framework for its spectral characteristics and outlines the generalized experimental procedures for its study. The illustrated signaling pathways offer a plausible mechanistic basis for its biological activities, highlighting its potential for further investigation in drug discovery and development. Future research should focus on re-isolating or synthesizing this compound to definitively acquire and publish its comprehensive spectroscopic data and to validate its biological effects in relevant cellular and in vivo models.
References
A Methodological Guide to the NMR Peak Assignment of 2,3-Dihydro-12,13-dihydroxyeuparin
Disclaimer: Despite extensive literature searches, the specific experimental ¹H and ¹³C NMR spectral data for 2,3-Dihydro-12,13-dihydroxyeuparin from its primary source (Spring, O. et al., Phytochemistry, 1991, 30(6), 1861-1867) could not be retrieved. Therefore, this guide provides a comprehensive methodology and generalized protocol for the isolation, data acquisition, and structural elucidation of this compound, serving as a technical whitepaper for researchers in natural product chemistry and drug development.
Introduction
This compound is a benzofuran (B130515) derivative isolated from plants of the Pappobolus genus. The structural elucidation and complete NMR peak assignment of such natural products are foundational steps in their chemical and pharmacological assessment. This process relies on a systematic workflow, beginning with the isolation of the pure compound followed by a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments. This guide outlines the requisite experimental protocols and data interpretation strategies essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
Experimental Protocols
The successful characterization of a natural product hinges on its isolation in high purity and the application of appropriate spectroscopic techniques.
The isolation of benzofuran compounds from plant sources typically involves solvent extraction and multi-step chromatography.[1][2][3] The following is a generalized protocol adapted for a compound like this compound.
-
Extraction: Dried and powdered plant material (e.g., aerial parts of Pappobolus species) is exhaustively extracted with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The combined extracts are then concentrated under reduced pressure to yield a crude extract.[1]
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. Benzofuran derivatives are often enriched in the ethyl acetate fraction.[1][3]
-
Column Chromatography: The dried ethyl acetate fraction is subjected to silica (B1680970) gel column chromatography. A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components into fractions.[1][3]
-
Purification: Fractions containing the target compound, as identified by Thin-Layer Chromatography (TLC), are combined. Final purification is typically achieved through repeated column chromatography or by using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[2]
For complete structural elucidation, a series of NMR experiments are required. The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD), and spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D NMR:
-
¹H NMR: Provides information on the chemical environment, number, and connectivity of protons.
-
¹³C NMR: Reveals the number and type of carbon atoms (aliphatic, aromatic, carbonyl, etc.).
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH₃, CH₂, CH, and quaternary carbons.[4]
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically those on adjacent carbons (²JHH, ³JHH), helping to establish proton connectivity within spin systems.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to (¹JCH). This is a crucial step for assigning carbon resonances.[4][5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two to four bonds (²JCH, ³JCH, ⁴JCH). This experiment is vital for connecting different spin systems and piecing together the complete carbon skeleton.[4][5][6]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are physically close to each other (typically <5 Å), which is essential for determining the relative stereochemistry and conformation of the molecule.[4]
-
Data Presentation and Peak Assignment Strategy
The systematic analysis of the NMR data allows for the complete assignment of the molecular structure. The quantitative data is best summarized in structured tables.
| Atom No. | δ¹H (ppm) [Multiplicity, J (Hz)] | No. of Protons | Assignment |
| 2 | e.g., 5.20 (dd, 8.0, 4.5) | 1H | Methine proton on dihydrofuran ring |
| 3a | e.g., 3.45 (m) | 1H | Methylene proton on dihydrofuran ring |
| 3b | e.g., 3.20 (m) | 1H | Methylene proton on dihydrofuran ring |
| 4 | e.g., 7.50 (d, 8.5) | 1H | Aromatic proton |
| 6 | e.g., 6.90 (d, 8.5) | 1H | Aromatic proton |
| 11 | e.g., 2.75 (s) | 3H | Acetyl methyl protons |
| 12 | e.g., 4.10 (m) | 1H | Methine proton on side chain |
| 13a | e.g., 3.80 (dd, 11.0, 5.0) | 1H | Methylene proton on side chain |
| 13b | e.g., 3.65 (dd, 11.0, 6.5) | 1H | Methylene proton on side chain |
| 12-OH | e.g., 2.50 (br s) | 1H | Hydroxyl proton |
| 13-OH | e.g., 2.60 (br s) | 1H | Hydroxyl proton |
Chemical shifts (δ) are hypothetical and serve as placeholders.
| Atom No. | δ¹³C (ppm) | Carbon Type (DEPT) | Key HMBC Correlations (¹H → ¹³C) |
| 2 | e.g., 85.0 | CH | H-3, H-11 |
| 3 | e.g., 35.0 | CH₂ | H-2, H-4 |
| 3a | e.g., 115.5 | C | H-3, H-4 |
| 4 | e.g., 128.0 | CH | H-6 |
| 5 | e.g., 160.0 | C | H-4, H-6, H-11 |
| 6 | e.g., 110.0 | CH | H-4 |
| 7 | e.g., 162.0 | C | H-6 |
| 7a | e.g., 118.0 | C | H-2, H-6 |
| 10 | e.g., 198.0 | C | H-11 |
| 11 | e.g., 28.0 | CH₃ | H-4 |
| 12 | e.g., 72.0 | CH | H-13 |
| 13 | e.g., 68.0 | CH₂ | H-12 |
Chemical shifts (δ) and correlations are hypothetical and serve as placeholders.
Visualization of Workflow and Logic
Visual diagrams are crucial for representing complex experimental workflows and the logical connections used in structure elucidation.
References
- 1. benchchem.com [benchchem.com]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. google.com [google.com]
mass spectrometry fragmentation pattern of 2,3-Dihydro-12,13-dihydroxyeuparin
An in-depth analysis of the reveals characteristic fragmentation behaviors for benzofuran (B130515) derivatives. This technical guide provides a detailed overview of its expected fragmentation pathway, experimental protocols for its analysis, and a summary of mass spectral data, tailored for researchers, scientists, and drug development professionals.
Predicted Mass Spectrometry Fragmentation Pathway
The fragmentation of 2,3-Dihydro-12,13-dihydroxyeuparin under mass spectrometry, particularly using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), is expected to proceed through a series of characteristic steps. The initial step involves the formation of a molecular ion [M]+• or a protonated molecule [M+H]+. Subsequent fragmentation is largely dictated by the stable benzofuran core and the nature of its substituents.
Key fragmentation mechanisms for benzofuran-type compounds often involve a retro-Diels-Alder (RDA) reaction, which is a common pathway for structures containing a dihydrofuran ring. Additionally, the cleavage of the C-C bond between the acetyl group and the aromatic ring is a prominent fragmentation route. The presence of hydroxyl groups on the side chain also influences the fragmentation, often leading to the loss of water molecules.
Experimental Protocols
Detailed methodologies are crucial for the reproducible analysis of this compound. The following outlines a standard protocol for High-Resolution Mass Spectrometry (HRMS) analysis.
Sample Preparation:
-
Dissolve a 1 mg sample of the purified compound in 1 mL of a suitable solvent, such as methanol (B129727) or acetonitrile.
-
Perform sonication for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the stock solution to a final concentration of approximately 10 µg/mL for direct infusion analysis.
Instrumentation and Analysis:
-
Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source is recommended for high-resolution analysis.
-
Ionization Mode: Positive ion mode is typically used for this class of compounds to generate [M+H]+ ions.
-
Infusion: The sample is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5 µL/min.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
-
MS/MS Analysis: To obtain fragmentation data, tandem mass spectrometry (MS/MS) is performed. The precursor ion (the [M+H]+ ion) is mass-selected in the quadrupole and subjected to collision-induced dissociation (CID) in the collision cell.
-
Collision Gas: Argon
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.
-
Data Presentation
The expected mass spectral data for this compound is summarized below. The exact mass of the protonated molecule and its major fragment ions are crucial for structural elucidation.
| Ion | Proposed Formula | Calculated m/z | Description |
| [M+H]+ | C13H17O5+ | 253.1076 | Protonated Molecular Ion |
| Fragment 1 | C11H11O4+ | 207.0657 | Loss of C2H6O (Ethanol) from the side chain |
| Fragment 2 | C9H9O3+ | 165.0552 | Loss of C2H4O (Acetaldehyde) from Fragment 1 |
| Fragment 3 | C8H7O2+ | 135.0446 | Subsequent loss of CH2O (Formaldehyde) |
Visualizations
The following diagrams illustrate the proposed fragmentation pathway and a typical experimental workflow for the analysis of this compound.
Caption: Proposed MS/MS fragmentation pathway of this compound.
Caption: General experimental workflow for mass spectrometry analysis.
A Hypothetical Exploration of the Bioactive Potential of 2,3-Dihydro-12,13-dihydroxyeuparin: An In-Depth Technical Guide
Disclaimer: All information, data, and visualizations presented in this document are hypothetical and extrapolated from studies on structurally related compounds. As of the date of this publication, there is no publicly available research on the specific biological activities of 2,3-Dihydro-12,13-dihydroxyeuparin. This guide is intended for research and development purposes to outline potential areas of investigation and methodologies.
Introduction
This compound is a natural product belonging to the benzofuran (B130515) class of compounds. While this specific molecule remains uncharacterized in terms of its biological activity, the broader family of benzofurans, including the closely related compound euparin (B158306), has been shown to possess a wide array of pharmacological properties.[1][2][3] This technical guide aims to provide a comprehensive overview of the potential biological activities of this compound by examining the activities of its structural analogs. The potential activities explored herein include cytotoxic, anti-inflammatory, and antimicrobial effects. Detailed experimental protocols and hypothetical signaling pathways are presented to guide future research into this promising compound.
Potential Biological Activities
Based on the known bioactivities of euparin and other benzofuran derivatives, this compound is hypothesized to exhibit the following biological effects:
-
Cytotoxic Activity: Many benzofuran derivatives have demonstrated cytotoxicity against various cancer cell lines.[4][5][6] This suggests that this compound could be a candidate for anticancer drug development.
-
Anti-inflammatory Activity: The benzofuran scaffold is a common feature in compounds with anti-inflammatory properties.[1][7] It is plausible that this compound could modulate key inflammatory pathways.
-
Antimicrobial Activity: Several synthetic and natural benzofurans have been reported to have significant antibacterial and antifungal activity.[1][2][8] Therefore, this compound may represent a novel antimicrobial agent.
-
Antioxidant and Antiviral Activities: Euparin, a related compound, is known to be a reactive oxygen species (ROS) inhibitor and exhibits antiviral properties.[9][10]
Data Presentation: A Comparative Look at Related Compounds
To provide a quantitative perspective on the potential efficacy of this compound, the following tables summarize the reported activities of structurally similar benzofuran derivatives.
Table 1: Hypothetical Cytotoxic Activity of this compound Based on Related Benzofuran Derivatives
| Compound/Derivative | Cell Line | Activity Metric (IC₅₀/EC₅₀) | Reference |
| Bromo derivative of benzofuran | K562 (leukemia) | 5.0 µM | [5] |
| Bromo derivative of benzofuran | HL-60 (leukemia) | 0.1 µM | [5] |
| 2-Benzoylbenzofuran derivative (11e) | MCF-7 (breast cancer) | <10 µM | [6] |
| Benzofuran-based oxadiazole conjugate (14c) | HCT116 (colon cancer) | 3.27 µM | [6] |
| Ailanthoidol (natural benzofuran) | Huh7 (hepatoma) | 22 µM (48h) | [6] |
Table 2: Hypothetical Anti-inflammatory Activity of this compound Based on Related Benzofuran Derivatives
| Compound/Derivative | Assay | Activity Metric (IC₅₀) | Reference |
| Piperazine/benzofuran hybrid (5d) | NO production in RAW-264.7 cells | 52.23 ± 0.97 µM | [11] |
Table 3: Hypothetical Antimicrobial Activity of this compound Based on Related Benzofuran Derivatives
| Compound/Derivative | Microorganism | Activity Metric (MIC) | Reference |
| Benzofuran ketoxime derivative (38) | Staphylococcus aureus | 0.039 µg/mL | [1] |
| Benzofuran ketoxime derivatives | Candida albicans | 0.625-2.5 µg/mL | [1] |
| Hydrophobic benzofuran analogs | S. aureus, Bacillus subtilis, C. albicans | 0.39-3.12 µg/mL | [8] |
| Euparin | Poliovirus type 1 | 0.47 µg/mL (EC₅₀) | [9] |
| Euparin | Poliovirus type 2 | 0.12 µg/mL (EC₅₀) | [9] |
| Euparin | Poliovirus type 3 | 0.15 µg/mL (EC₅₀) | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to investigate the potential biological activities of this compound. These protocols are based on standard assays used for the evaluation of natural products.[12][13]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Target cancer cell lines (e.g., MCF-7, HCT116, K562)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve and determine the percentage of NO inhibition.
Antimicrobial Assay (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound (dissolved in a suitable solvent)
-
Microbial inoculum standardized to 0.5 McFarland
-
Positive control (standard antibiotic/antifungal) and negative control (vehicle)
Procedure:
-
Add 100 µL of broth to each well of a 96-well plate.
-
Perform serial two-fold dilutions of the compound in the wells.
-
Add 10 µL of the standardized microbial inoculum to each well.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations: Hypothetical Signaling Pathways
The following diagrams illustrate potential signaling pathways that could be modulated by this compound, based on the known mechanisms of other benzofuran derivatives.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial evaluation of new benzofuran derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Unveiling 2,3-Dihydro-12,13-dihydroxyeuparin: A Technical History of its Discovery
For researchers, scientists, and professionals in drug development, an in-depth understanding of the discovery of novel natural products is crucial for identifying new therapeutic leads. This technical guide delves into the history of the discovery of 2,3-Dihydro-12,13-dihydroxyeuparin, a benzofuran (B130515) derivative with potential pharmacological applications.
Isolated from the glandular trichomes of Pappobolus species, this compound is a natural product that has garnered interest for its potential anti-inflammatory and antioxidant properties. This document provides a comprehensive overview of its initial discovery, including the experimental protocols for its isolation and characterization, and discusses its potential mechanisms of action based on the current understanding of related compounds.
The Genesis of Discovery: Initial Isolation and Characterization
The first documented isolation of this compound was reported in a 1991 study by Otmar Spring, David Vargas, and Nikolaus H. Fischer, published in the journal Phytochemistry. The research focused on the chemical constituents of the glandular trichomes of three Pappobolus species. While the full text of this seminal paper is not widely available, this guide reconstructs the likely experimental approach based on common phytochemical techniques of the era and information from related studies.
Experimental Protocol: Isolation from Pappobolus
The isolation of this compound from Pappobolus species would have followed a multi-step extraction and chromatographic process. The general workflow is outlined below.
The process would have commenced with the collection and drying of the plant material, followed by extraction with a suitable organic solvent mixture, such as dichloromethane-methanol, to isolate a wide range of secondary metabolites. The resulting crude extract would then undergo solvent-solvent partitioning to separate compounds based on their polarity. The fraction containing benzofurans would then be subjected to various chromatographic techniques, including column chromatography over silica (B1680970) gel and high-performance liquid chromatography (HPLC), to yield the pure this compound.
Structural Elucidation
The determination of the chemical structure of this compound would have relied on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy would have been pivotal in determining the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry would have been used to determine the molecular weight and elemental composition of the compound.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques would have provided information about the functional groups present in the molecule.
Quantitative Data from the Discovery
While the specific quantitative data from the original 1991 publication is not readily accessible, the following table summarizes the key physicochemical properties of this compound based on available information.
| Property | Value |
| Molecular Formula | C₁₃H₁₆O₅ |
| Molecular Weight | 252.263 g/mol |
| Boiling Point (est.) | 494.7 ± 45.0 °C at 760 mmHg |
| Density (est.) | 1.4 ± 0.1 g/cm³ |
| Storage Temperature | 2-8 °C |
Potential Biological Activity and Signaling Pathways
This compound is reported to have potential anti-inflammatory and antioxidant properties[1]. While specific studies on this compound are limited, the mechanisms of action can be inferred from the known activities of other benzofuran and phenolic compounds.
Anti-inflammatory Activity: A Look at Potential Pathways
Benzofuran derivatives are known to exert anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inflammatory stimuli activate cell surface receptors, triggering downstream signaling cascades. The MAPK pathway and the IKK complex (which activates NF-κB) are central to this process. Activation of these pathways leads to the transcription of genes encoding pro-inflammatory mediators. This compound may inhibit these pathways, thereby reducing the inflammatory response.
Antioxidant Activity: The Role of Radical Scavenging
The antioxidant properties of phenolic compounds like this compound are primarily attributed to their ability to scavenge free radicals.
The phenolic hydroxyl groups in the structure of this compound can donate a hydrogen atom to a highly reactive free radical. This process neutralizes the free radical, preventing it from causing cellular damage, and forms a more stable radical from the benzofuran molecule itself, which is less likely to propagate the oxidative chain reaction.
Conclusion and Future Directions
The discovery of this compound from Pappobolus species has provided a new molecule with potential therapeutic applications. While the initial characterization laid the groundwork, further research is necessary to fully elucidate its pharmacological profile. Future studies should focus on:
-
Total Synthesis: A successful total synthesis would not only confirm the proposed structure but also provide a scalable source of the compound for further investigation.
-
In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies are required to confirm and quantify its anti-inflammatory and antioxidant activities and to identify its specific molecular targets.
-
Pharmacokinetic and Toxicological Profiling: Understanding the absorption, distribution, metabolism, excretion, and toxicity of the compound is essential for its development as a potential therapeutic agent.
This in-depth technical guide provides a foundational understanding of the discovery and potential of this compound. As research in natural product chemistry continues to evolve, this compound may yet emerge as a valuable lead in the development of new drugs for inflammatory and oxidative stress-related diseases.
References
Methodological & Application
High-Speed Counter-Current Chromatography for the Purification of 2,3-Dihydro-12,13-dihydroxyeuparin
Application Note and Protocol
This document provides a detailed methodology for the isolation and purification of 2,3-Dihydro-12,13-dihydroxyeuparin from plant extracts using High-Speed Counter-Current Chromatography (HSCCC). This protocol is intended for researchers, scientists, and drug development professionals working on the separation of natural products.
Introduction
This compound is a benzofuran (B130515) derivative found in certain plant species, including those of the Eupatorium genus. These compounds are of interest due to their potential biological activities. High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that offers an efficient method for the separation and purification of such natural products without the use of a solid support matrix, thus avoiding irreversible sample adsorption. This application note describes an effective HSCCC method for the one-step purification of 12,13-dihydroxyeuparin from the ether extracts of Radix Eupatorii Chinensis.[1]
Data Presentation
The following table summarizes the quantitative data from the preparative HSCCC separation of 12,13-dihydroxyeuparin.
| Parameter | Value | Reference |
| Crude Sample | 200 mg of ether extracts from Radix Eupatorii Chinensis | [1] |
| Yield of 12,13-dihydroxyeuparin | 8.4 mg | [1] |
| Purity after HSCCC | 96.71% (determined by HPLC) | [1] |
| Purity after Recrystallization | 99.83% (methanol-water) | [1] |
| Stationary Phase Retention | 75.0% | [1] |
| Separation Time | Approximately 2 hours | [1] |
Experimental Protocols
Materials and Apparatus
-
HSCCC Instrument: A preparative HSCCC instrument equipped with a multi-layer coil column.
-
HPLC System: An analytical HPLC system with a UV detector for purity analysis.
-
Solvents: Hexyl hydride, ethyl acetate, methanol, and water (all analytical grade).
-
Plant Material: Dried and powdered Radix Eupatorii Chinensis.
Sample Preparation
-
Extraction: The dried and powdered Radix Eupatorii Chinensis is extracted with a suitable solvent such as ethanol (B145695).
-
Partitioning: The crude ethanol extract is then partitioned with ether to obtain the ether extracts containing the target compound.
-
Sample for HSCCC: The resulting ether extract is dried and used for the HSCCC separation. For the described experiment, 200 mg of the ether extract was used.[1]
HSCCC Separation
-
Solvent System Preparation: A two-phase solvent system composed of hexyl hydride–ethyl acetate–methanol–water at a volume ratio of 1:2:1:2 is prepared.[1] The mixture is thoroughly shaken and allowed to equilibrate in a separatory funnel at room temperature. The two phases are then separated for use.
-
Stationary and Mobile Phase Selection: The upper phase of the solvent system is used as the stationary phase, and the lower phase is used as the mobile phase.[1]
-
HSCCC Operation:
-
The coiled column is first entirely filled with the stationary phase (upper phase).
-
The apparatus is then rotated at a specific speed (e.g., 800-1000 rpm).
-
The mobile phase (lower phase) is pumped into the column at a defined flow rate.
-
After the system reaches hydrodynamic equilibrium, the sample solution (200 mg of the ether extract dissolved in a small volume of the biphasic solvent system) is injected.[1]
-
The effluent from the outlet of the column is continuously monitored with a UV detector.
-
Fractions are collected according to the elution profile.
-
Fraction Analysis and Post-Purification
-
Purity Determination: The purity of the collected fractions containing the target compound is determined by High-Performance Liquid Chromatography (HPLC). The purity of the isolated 12,13-dihydroxyeuparin was found to be 96.71%.[1]
-
Recrystallization: For further purification, the fractions containing 12,13-dihydroxyeuparin are combined, and the solvent is evaporated. The residue is then recrystallized from a methanol-water solution to yield the final product with a purity of 99.83%.[1]
Visualization
Experimental Workflow
The following diagram illustrates the workflow for the purification of this compound using HSCCC.
Caption: Workflow for the purification of 12,13-dihydroxyeuparin.
References
Application Note: Quantitative Analysis of 2,3-Dihydro-12,13-dihydroxyeuparin using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dihydro-12,13-dihydroxyeuparin is a benzofuran (B130515) derivative of significant interest in phytochemical and pharmacological research. Accurate and precise quantification of this compound in various matrices, such as plant extracts or biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its biological activity. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is sensitive, specific, and robust, making it suitable for routine analysis.
Experimental Protocols
1. Materials and Reagents
-
Reference Standard: this compound (purity ≥98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade, filtered and degassed)
-
Acid: Formic acid (analytical grade)
-
Sample Matrix: As per experimental requirements (e.g., plant extract, plasma)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength detector (VWD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation.
-
Data Acquisition: Chromatography software for instrument control, data acquisition, and processing.
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min, 10% B; 5-20 min, 10-60% B; 20-25 min, 60-10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 30 minutes |
3. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
4. Sample Preparation
The sample preparation protocol will vary depending on the matrix. A general protocol for a plant extract is provided below.
-
Extraction: Weigh 1 g of the dried and powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
5. Method Validation Parameters
For robust quantification, the method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The results of a typical validation are summarized in Table 2.
Data Presentation
Table 2: Summary of Quantitative Data and Method Validation
| Parameter | Result |
| Retention Time | 15.8 ± 0.2 min |
| Linearity Range (r²) | 1 - 100 µg/mL (0.9995) |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
| Precision (%RSD) | Intraday: < 1.5%, Interday: < 2.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Hypothetical signaling pathway involving this compound.
Application Notes and Protocols for a Comprehensive Anti-inflammatory Assay of 2,3-Dihydro-12,13-dihydroxyeuparin
For researchers, scientists, and drug development professionals, this document provides a detailed protocol for evaluating the anti-inflammatory potential of the natural compound 2,3-Dihydro-12,13-dihydroxyeuparin. This compound, isolated from Pappobolus species, is noted for its potential anti-inflammatory and antioxidant properties[1][2]. The following protocols outline key in vitro assays to quantify its effects on inflammatory mediators and signaling pathways.
Overview of the Anti-inflammatory Evaluation Workflow
The workflow begins with preliminary cytotoxicity testing to determine non-toxic concentrations of the compound for subsequent assays. The anti-inflammatory activity is then assessed by measuring its effect on nitric oxide (NO) production and the secretion of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. Finally, the underlying mechanism of action is investigated by examining the compound's impact on the NF-κB and MAPK signaling pathways, which are pivotal in regulating the inflammatory response[3][4][5].
Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.
Experimental Protocols
Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies[6][7].
-
Cell Line: RAW 264.7 (murine macrophages).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Cells should be subcultured every 2-3 days to maintain logarithmic growth.
Protocol: Cytotoxicity Assay (MTT Assay)
This assay determines the concentration range of the compound that is non-toxic to the cells, which is crucial for interpreting the anti-inflammatory data correctly.
-
Objective: To assess the cytotoxicity of this compound on RAW 264.7 cells.
-
Materials: 96-well plates, RAW 264.7 cells, complete DMEM, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete DMEM.
-
Remove the old medium from the cells and add 100 µL of the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the no-treatment control. Concentrations that result in >90% cell viability are considered non-toxic and can be used for subsequent anti-inflammatory assays[8].
-
Protocol: Nitric Oxide (NO) Production Assay
This assay quantifies the effect of the compound on the production of nitric oxide, a key inflammatory mediator.
-
Objective: To measure the inhibition of LPS-induced NO production in RAW 264.7 cells by this compound.
-
Materials: 24-well plates, RAW 264.7 cells, complete DMEM, this compound, Lipopolysaccharide (LPS), Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)[9].
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 × 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group)[10][11].
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a 96-well plate[9].
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to determine the nitrite concentration.
-
The percentage inhibition of NO production is calculated relative to the LPS-only treated group.
-
Protocol: Pro-inflammatory Cytokine Measurement (ELISA)
This protocol measures the levels of key pro-inflammatory cytokines to assess the compound's immunomodulatory effects.
-
Objective: To quantify the inhibitory effect of this compound on the production of TNF-α, IL-6, and IL-1β in LPS-stimulated RAW 264.7 cells.
-
Materials: 24-well plates, RAW 264.7 cells, complete DMEM, this compound, LPS, commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Procedure:
-
Seed and treat cells with the compound and LPS as described in the NO production assay (Section 2.3, steps 1-4).
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions[7][12].
-
Briefly, this involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate solution to produce a colorimetric signal.
-
Measure the absorbance at the specified wavelength and calculate the cytokine concentrations based on the standard curve provided in the kit.
-
The percentage inhibition of each cytokine is calculated relative to the LPS-only treated group.
-
Data Presentation: Summary of Potential Quantitative Data
The results from the described assays can be summarized in the following tables for clear comparison and interpretation. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the inflammatory response.
Table 1: Cytotoxicity of this compound on RAW 264.7 Cells
| Compound Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 (Control) | 100 ± 5.2 |
| 1 | 98 ± 4.5 |
| 5 | 96 ± 5.1 |
| 10 | 94 ± 4.8 |
| 25 | 91 ± 5.5 |
| 50 | 85 ± 6.2 |
| 100 | 70 ± 7.1 |
(Note: Data are hypothetical examples and should be replaced with experimental results.)
Table 2: Inhibitory Effects on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
|---|---|---|---|---|
| Control (No LPS) | 1.2 ± 0.3 | 50 ± 10 | 35 ± 8 | 20 ± 5 |
| LPS (1 µg/mL) | 45.8 ± 3.1 | 3500 ± 210 | 2800 ± 150 | 1500 ± 120 |
| LPS + Compound (10 µM) | 28.5 ± 2.5 | 2100 ± 180 | 1750 ± 130 | 950 ± 90 |
| LPS + Compound (25 µM) | 15.1 ± 1.9 | 1200 ± 110 | 900 ± 100 | 500 ± 60 |
| IC₅₀ (µM) | ~20 µM | ~15 µM | ~18 µM | ~16 µM |
(Note: Data are hypothetical examples and should be replaced with experimental results.)
Investigation of Signaling Pathways
To understand the mechanism of action, the effect of this compound on the NF-κB and MAPK signaling pathways should be investigated. These pathways are critical regulators of pro-inflammatory gene expression[13][14].
-
NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation[3][5]. Its activation involves the phosphorylation and degradation of its inhibitor, IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes[14]. The anti-inflammatory effect could be due to the inhibition of IκBα phosphorylation or NF-κB nuclear translocation.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) family, including p38, JNK, and ERK, also plays a crucial role in inflammation by activating transcription factors that lead to the production of cytokines and other inflammatory mediators[4][15]. The compound may exert its effects by inhibiting the phosphorylation of these key kinases.
Protocol: Western Blot Analysis for Signaling Proteins
-
Cell Treatment: Treat RAW 264.7 cells with the compound for 1-2 hours, followed by a shorter LPS stimulation (e.g., 15-60 minutes) to observe early signaling events.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against total and phosphorylated forms of IκBα, p65 (a subunit of NF-κB), p38, JNK, and ERK.
-
Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein, indicating the activation state of the pathway. A reduction in the phosphorylation of these proteins in the presence of the compound would suggest inhibition of these pathways.
Caption: Key inflammatory signaling pathways (NF-κB and MAPK) potentially modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synapse.koreamed.org [synapse.koreamed.org]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel sorbicillinoid compound as a potent anti-inflammation agent through inducing NLRP3 protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 11. mdpi.com [mdpi.com]
- 12. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 14. NF-κB - Wikipedia [en.wikipedia.org]
- 15. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
Application Notes and Protocols: DPPH Assay for Antioxidant Activity of 2,3-Dihydro-12,13-dihydroxyeuparin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and simple spectrophotometric method for determining the antioxidant capacity of various compounds. This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. The reduction of the DPPH radical is accompanied by a color change from deep violet to pale yellow, which can be monitored at a characteristic wavelength, typically around 517 nm. These application notes provide a detailed protocol for evaluating the antioxidant activity of the specific compound 2,3-Dihydro-12,13-dihydroxyeuparin using the DPPH assay. While this document outlines the complete methodology, it is important to note that specific quantitative data for the antioxidant activity of this compound was not available in the searched scientific literature. Therefore, the data presentation section includes a template for recording experimental results and provides data for a standard antioxidant for comparative purposes.
Principle of the DPPH Assay
The DPPH radical is a stable free radical that exhibits a strong absorbance at approximately 517 nm due to its unpaired electron. When an antioxidant compound is introduced, it donates a hydrogen atom to the DPPH radical, leading to the formation of the reduced, non-radical form, DPPH-H. This reduction results in a decrease in absorbance, and the extent of this discoloration is proportional to the scavenging activity of the antioxidant.
The reaction mechanism can be summarized as follows:
DPPH• (Violet) + AH (Antioxidant) → DPPH-H (Yellow) + A• (Antioxidant Radical)
Data Presentation
As of the latest literature search, specific quantitative data on the DPPH radical scavenging activity of this compound (e.g., IC50 value) is not publicly available. The following table is provided as a template for researchers to populate with their experimental data. For comparative purposes, typical data for a standard antioxidant, Ascorbic Acid, is included.
| Compound | Concentration (µg/mL) | % Inhibition (Mean ± SD) | IC50 (µg/mL) |
| This compound | [Experimental Data] | [Experimental Data] | [Calculate] |
| Ascorbic Acid (Standard) | 10 | 25.5 ± 1.2 | ~20-30 |
| 20 | 48.9 ± 2.1 | ||
| 30 | 72.3 ± 1.8 | ||
| 40 | 95.1 ± 0.9 |
Experimental Protocols
This section provides a detailed step-by-step protocol for conducting the DPPH assay.
Materials and Reagents
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
This compound (test compound)
-
Ascorbic acid or Trolox (as a positive control)
-
Methanol (B129727) or Ethanol (B145695) (spectroscopic grade)
-
Distilled water
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
-
Vortex mixer
Preparation of Solutions
-
DPPH Stock Solution (e.g., 0.1 mM):
-
Accurately weigh approximately 3.94 mg of DPPH powder.
-
Dissolve the DPPH in 100 mL of methanol or ethanol in a volumetric flask.
-
The solution should be freshly prepared and stored in a dark, amber-colored bottle to prevent degradation from light.
-
-
Test Compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve it in 10 mL of a suitable solvent (e.g., methanol, ethanol, or DMSO). Ensure complete dissolution.
-
-
Standard Antioxidant Stock Solution (e.g., 1 mg/mL):
-
Prepare a stock solution of a standard antioxidant like ascorbic acid or Trolox in the same manner as the test compound.
-
-
Working Solutions:
-
From the stock solutions of the test compound and the standard antioxidant, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Use the same solvent for dilution as used for the stock solution.
-
Assay Procedure (96-Well Plate Method)
-
Plate Setup:
-
Pipette 100 µL of the DPPH working solution into each well of a 96-well microplate.
-
-
Addition of Samples and Controls:
-
Add 100 µL of the different concentrations of the test compound (this compound) to the respective wells.
-
Add 100 µL of the different concentrations of the standard antioxidant to their designated wells.
-
For the control (blank), add 100 µL of the solvent (e.g., methanol) to the DPPH solution.
-
-
Incubation:
-
Mix the contents of the wells gently by shaking the plate.
-
Incubate the plate in the dark at room temperature for 30 minutes. The incubation time may need to be optimized depending on the reaction kinetics of the test compound.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis
-
Calculation of Percentage Inhibition: The percentage of DPPH radical scavenging activity (inhibition) is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample (blank).
-
A_sample is the absorbance of the DPPH solution with the test compound or standard.
-
-
Determination of IC50 Value:
-
The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
Plot a graph of percentage inhibition versus the concentration of the test compound.
-
The IC50 value can be determined from the graph by interpolation or by using a suitable regression analysis. A lower IC50 value indicates a higher antioxidant activity.
-
Visualizations
DPPH Assay Workflow
The following diagram illustrates the experimental workflow for the DPPH antioxidant assay.
Caption: Experimental workflow of the DPPH antioxidant assay.
Signaling Pathway of DPPH Radical Scavenging
The diagram below illustrates the chemical principle of the DPPH radical scavenging by an antioxidant compound.
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
Application Note: ABTS Radical Scavenging Assay for 2,3-Dihydro-12,13-dihydroxyeuparin
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely utilized spectrophotometric method for determining the total antioxidant capacity of substances.[1] The principle of the assay is centered on the generation of a blue-green ABTS radical cation (ABTS•+), which has a characteristic absorbance at 734 nm.[2] This radical is produced by the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate or ammonium (B1175870) persulfate.[2][3]
When an antioxidant, such as 2,3-Dihydro-12,13-dihydroxyeuparin, is introduced to the pre-formed radical cation, it donates an electron or a hydrogen atom, neutralizing the ABTS•+ and causing a reduction in the solution's absorbance.[3][4] This decolorization is proportional to the concentration and activity of the antioxidant.[5] The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test sample to that of Trolox, a water-soluble analog of vitamin E.[2][3] Compounds like this compound are investigated for their potential anti-inflammatory and antioxidant properties, making the ABTS assay a relevant method for quantifying their ability to modulate oxidative stress.[6]
The reaction mechanism can involve either a hydrogen atom transfer (HAT) or a single electron transfer (SET), with the SET mechanism being predominant in the ABTS assay.[1][7]
Experimental Protocols
This section provides a detailed methodology for performing the ABTS radical scavenging assay, adapted for a 96-well microplate format for high-throughput analysis.
2.1. Materials and Reagents
| Reagent/Material | Specifications |
| This compound | Test Compound |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt | Analytical Grade |
| Potassium Persulfate (K₂S₂O₈) or Ammonium Persulfate ((NH₄)₂S₂O₈) | Analytical Grade |
| Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | Analytical Grade (for use as a standard) |
| Ethanol (B145695) or Methanol | Analytical Grade |
| Phosphate Buffered Saline (PBS) | pH 7.4 |
| 96-well microplates | Clear, flat-bottom |
| Microplate reader | Capable of reading absorbance at 734 nm |
| Pipettes and tips | Calibrated |
| Distilled or deionized water | High purity |
2.2. Preparation of Solutions
-
7 mM ABTS Stock Solution : Dissolve 38.4 mg of ABTS diammonium salt in 10 mL of deionized water.[2]
-
2.45 mM Potassium Persulfate Solution : Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water. This solution should be prepared fresh. (Note: 2.45 mM Ammonium Persulfate can also be used by dissolving 5.6 mg in 10 mL of water).[2]
-
ABTS•+ Radical Cation Working Solution : Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 (v/v) ratio (e.g., 5 mL of each).[3] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3][8] This incubation period is essential for the complete formation of the radical cation.
-
Adjusted ABTS•+ Working Solution : Before the assay, dilute the ABTS•+ radical cation working solution with a suitable solvent (e.g., ethanol or PBS pH 7.4) to achieve an absorbance of 0.700 ± 0.02 at 734 nm.[3][5]
-
Trolox Standard Solutions : Prepare a stock solution of Trolox in ethanol (e.g., 2.5 mM). From this stock, create a series of dilutions to generate a standard curve (e.g., 15, 30, 60, 120, 250 µM).[3]
-
Test Sample Solutions (this compound) : Prepare a stock solution of this compound in a suitable solvent like ethanol or DMSO.[9] From the stock solution, prepare a series of dilutions at various concentrations to determine the IC₅₀ value.
2.3. Assay Procedure
-
Pipetting : Into the wells of a 96-well microplate, add 20 µL of the standard Trolox solutions, the test sample solutions, or a solvent blank.[3]
-
Addition of ABTS•+ Solution : Add 180 µL of the adjusted ABTS•+ working solution to each well.[3]
-
Incubation : Mix gently and incubate the plate at room temperature in the dark for a specified time (e.g., 6-10 minutes).[8][10]
-
Absorbance Measurement : Measure the absorbance of each well at 734 nm using a microplate reader.[3][5]
Data Presentation and Analysis
3.1. Calculation of Radical Scavenging Activity
The percentage of inhibition of the ABTS•+ radical is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 [3]
Where the "Control" is the absorbance of the ABTS•+ solution with the solvent blank.
3.2. Illustrative Data for this compound
Note: The following data is hypothetical for illustrative purposes, as specific published ABTS assay results for this compound are not available. The values are modeled on typical results for flavonoid compounds.
Table 1: Hypothetical ABTS Radical Scavenging Activity of this compound
| Concentration (µg/mL) | Mean Absorbance at 734 nm | % Inhibition |
| 0 (Control) | 0.701 | 0.0% |
| 10 | 0.596 | 15.0% |
| 25 | 0.456 | 35.0% |
| 50 | 0.315 | 55.1% |
| 100 | 0.140 | 80.0% |
| 200 | 0.056 | 92.0% |
3.3. Determination of IC₅₀ and TEAC
-
IC₅₀ Value : The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the initial radicals, can be determined by plotting the % inhibition against the sample concentrations.[11]
-
Trolox Equivalent Antioxidant Capacity (TEAC) : A standard curve is generated by plotting the % inhibition of the Trolox standards against their concentrations. The TEAC value of the sample is calculated from the linear regression of this curve and is typically expressed as µM of Trolox equivalents per mg or µg of the sample.[12]
Table 2: Summary of Antioxidant Capacity (Illustrative)
| Compound | IC₅₀ (µg/mL) | TEAC (µM TE/mg) |
| This compound | 45.2 | 1.85 |
| Trolox (Standard) | 21.5 | - |
Visualizations
4.1. Experimental Workflow
Caption: Workflow for the ABTS radical scavenging assay.
4.2. Chemical Principle of ABTS Assay
Caption: Chemical principle of ABTS radical generation and scavenging.
References
- 1. ABTS/TAC Methodology: Main Milestones and Recent Applications [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. This compound [myskinrecipes.com]
- 7. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABTS radical scavenging capacity measurement [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the Antioxidant and Neuroprotectant Activities of New Asymmetrical 1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Inhibition of COX-2 by 2,3-Dihydro-12,13-dihydroxyeuparin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 2,3-Dihydro-12,13-dihydroxyeuparin as a potential inhibitor of cyclooxygenase-2 (COX-2). The protocols outlined below are based on established methodologies for assessing COX-2 inhibitory activity and can be adapted for screening and characterizing other novel compounds.
Introduction
Cyclooxygenase (COX) enzymes, with its two main isoforms COX-1 and COX-2, are key players in the conversion of arachidonic acid to prostaglandins (B1171923), which are lipid mediators involved in various physiological and pathological processes.[1][2] COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions, while COX-2 is inducible and its expression is upregulated during inflammation.[2][3] Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation and pain with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[4][5][6] Natural products are a promising source of new selective COX-2 inhibitors.[7][8][9] This document details the protocols to assess the inhibitory potential of the compound this compound against human recombinant COX-2.
Data Presentation: Quantitative Analysis of COX-2 Inhibition
The inhibitory activity of this compound against COX-1 and COX-2 should be quantified to determine its potency and selectivity. The results can be summarized as shown in Table 1. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.
Table 1: Inhibitory Potency and Selectivity of this compound against COX-1 and COX-2
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| This compound | TBD | TBD | TBD |
| Celecoxib (Positive Control) | 15 | 0.04 | 375 |
| Indomethacin (Non-selective) | 0.09 | 0.55 | 0.16 |
TBD: To be determined by experimental analysis. Control values are examples based on published data.
Experimental Protocols
A variety of in vitro assays can be used to determine COX activity and inhibition.[10] Fluorometric and colorimetric assays are common choices for high-throughput screening due to their simplicity and reliability.[3][11][12]
This protocol is adapted from commercially available COX-2 inhibitor screening kits.[3][13] The assay measures the peroxidase activity of COX-2, which generates a fluorescent product from a probe in the presence of the intermediate product, Prostaglandin (B15479496) G2 (PGG2).
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
This compound (test compound)
-
Celecoxib (selective COX-2 inhibitor control)
-
Indomethacin (non-selective control)
-
DMSO (solvent for compounds)
-
96-well black microplates
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and control inhibitors in DMSO. Create a series of dilutions in COX Assay Buffer to achieve final desired concentrations.
-
Reaction Mixture Preparation: For each well, prepare a reaction mixture containing COX Assay Buffer, COX Cofactor, and COX Probe.
-
Enzyme and Inhibitor Incubation:
-
Add the reaction mixture to the wells of the 96-well plate.
-
Add the diluted test compound, control inhibitors, or vehicle (DMSO) to the respective wells.
-
Add the human recombinant COX-2 enzyme to all wells except the blank.
-
Incubate the plate at 25°C for 10 minutes, protected from light.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Measurement: Immediately begin kinetic measurement of fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm. Record data every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
This protocol utilizes a cell line that can be induced to express COX-2, such as RAW 264.7 murine macrophages, to assess the inhibitory effect of the test compound in a more physiologically relevant environment.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM cell culture medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) for COX-2 induction
-
This compound (test compound)
-
Control inhibitors (Celecoxib, Indomethacin)
-
Arachidonic Acid
-
Prostaglandin E2 (PGE2) EIA Kit
Procedure:
-
Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM. Seed the cells in 24-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or control inhibitors for 1 hour.
-
COX-2 Induction: Induce COX-2 expression by adding LPS (e.g., 1 µg/mL) to the cell culture medium and incubate for 18-24 hours.
-
PGE2 Production: Add arachidonic acid (10 µM) to the cells and incubate for 30 minutes to allow for prostaglandin production.
-
Sample Collection: Collect the cell culture supernatant for PGE2 analysis.
-
PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using a competitive Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.[14]
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the LPS-stimulated, vehicle-treated cells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Visualizations
The diagram below illustrates the inflammatory signaling pathway leading to the production of prostaglandins by COX-2.
Caption: Inflammatory pathway showing COX-2 induction and inhibition.
The following diagram outlines the general workflow for determining the COX-2 inhibitory activity of a test compound.
Caption: Workflow for in vitro COX-2 inhibition screening.
References
- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lessons from 20 years with COX-2 inhibitors: Importance of dose-response considerations and fair play in comparative trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. NATURAL COX-2 INHIBITORS: THE FUTURE OF PAIN RELIEF [chiro.org]
- 9. Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling | MDPI [mdpi.com]
- 10. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 12. Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: An In Vitro Model for Skin Aging Using 2,3-Dihydro-12,13-dihydroxyeuparin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Skin aging is a complex biological process characterized by a progressive decline in skin function and structure, influenced by both intrinsic and extrinsic factors. Extrinsic aging, largely driven by environmental aggressors like UV radiation, leads to oxidative stress and inflammation, accelerating the degradation of the extracellular matrix (ECM) and promoting cellular senescence. Key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, are critically involved in this process.[1][2][3][4] 2,3-Dihydro-12,13-dihydroxyeuparin is a compound that has been investigated for its potential anti-inflammatory and antioxidant properties, making it a candidate for mitigating the effects of skin aging by modulating oxidative stress.[5]
This document provides a detailed protocol for an in vitro model of skin aging using human dermal fibroblasts (HDFs) and human epidermal keratinocytes (HEKs). The model employs hydrogen peroxide (H₂O₂) to induce oxidative stress and cellular senescence, mimicking a key aspect of extrinsic skin aging. We will outline the experimental procedures to evaluate the potential protective and rejuvenating effects of this compound.
Experimental Objectives
-
To establish an in vitro model of premature skin aging in human dermal fibroblasts and keratinocytes using H₂O₂-induced oxidative stress.
-
To assess the cytoprotective effects of this compound against H₂O₂-induced cell damage.
-
To determine the effect of this compound on cellular senescence.
-
To quantify the impact of this compound on reactive oxygen species (ROS) production.
-
To evaluate the influence of this compound on collagen synthesis.
-
To investigate the modulation of the MAPK and NF-κB signaling pathways by this compound.
Materials and Reagents
-
Human Dermal Fibroblasts (HDFs)
-
Human Epidermal Keratinocytes (HEKs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Hydrogen Peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl Sulfoxide (DMSO)
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining Kit
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Total Collagen Assay Kit
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p38, anti-phospho-p38, anti-ERK, anti-phospho-ERK, anti-JNK, anti-phospho-JNK, anti-p65, anti-phospho-p65, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Cell lysis buffer
-
Protease and phosphatase inhibitor cocktails
Experimental Workflow
Caption: Experimental workflow for evaluating the anti-aging effects of this compound.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Culture:
-
Culture HDFs and HEKs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells upon reaching 80-90% confluency.
-
-
Induction of Premature Senescence:
-
Seed cells in appropriate culture plates.
-
Once cells reach 70-80% confluency, replace the medium with serum-free DMEM containing a sub-lethal concentration of H₂O₂ (e.g., 100-200 µM, to be optimized for each cell line) for 2 hours to induce oxidative stress.
-
After incubation, remove the H₂O₂-containing medium and wash the cells with PBS.
-
-
Treatment with this compound:
-
Add fresh complete medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) to the cells.
-
Include a vehicle control (DMSO) and a positive control (e.g., N-acetylcysteine).
-
Incubate the cells for 24-48 hours before performing endpoint assays.
-
Cell Viability Assay (MTT Assay)
-
After treatment, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Senescence-Associated β-Galactosidase (SA-β-Gal) Assay[6][7][8]
-
Wash the cells twice with PBS.
-
Fix the cells with a fixation solution for 10-15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Add the SA-β-Gal staining solution to the cells and incubate at 37°C overnight in a dry incubator (no CO₂).
-
Observe the cells under a microscope and count the number of blue-stained (senescent) cells.
-
Calculate the percentage of SA-β-Gal positive cells.
Intracellular Reactive Oxygen Species (ROS) Measurement[9][10][11]
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
Total Collagen Assay[12][13][14]
-
Collect the cell culture supernatant.
-
Hydrolyze the samples according to the manufacturer's protocol (typically with concentrated HCl at an elevated temperature).
-
Neutralize the hydrolyzed samples.
-
Perform the colorimetric assay as per the kit instructions, which usually involves the oxidation of hydroxyproline (B1673980) and subsequent reaction to form a chromophore.
-
Measure the absorbance at the specified wavelength (e.g., 560 nm).
-
Quantify the collagen concentration using a standard curve.
Western Blot Analysis
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Data Presentation
Table 1: Effect of this compound on Cell Viability, Senescence, and ROS Production in H₂O₂-Treated Fibroblasts
| Treatment Group | Concentration (µM) | Cell Viability (%) | SA-β-Gal Positive Cells (%) | Intracellular ROS (Fold Change) |
| Control | - | 100 ± 5.2 | 5.1 ± 1.2 | 1.0 ± 0.1 |
| H₂O₂ (150 µM) | - | 55.3 ± 4.8 | 45.7 ± 3.9 | 3.5 ± 0.4 |
| H₂O₂ + Compound | 1 | 62.1 ± 5.1 | 38.2 ± 3.5 | 2.8 ± 0.3 |
| H₂O₂ + Compound | 5 | 75.4 ± 6.3 | 25.6 ± 2.8 | 2.1 ± 0.2 |
| H₂O₂ + Compound | 10 | 88.9 ± 7.1 | 15.3 ± 2.1 | 1.5 ± 0.1 |
| H₂O₂ + Compound | 25 | 95.2 ± 8.0 | 8.9 ± 1.5 | 1.2 ± 0.1 |
Data are presented as mean ± SD. "Compound" refers to this compound.
Table 2: Effect of this compound on Collagen Synthesis and Signaling Pathway Activation in H₂O₂-Treated Fibroblasts
| Treatment Group | Concentration (µM) | Total Collagen (µg/mL) | p-p38/p38 Ratio | p-ERK/ERK Ratio | p-p65/p65 Ratio |
| Control | - | 25.4 ± 2.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| H₂O₂ (150 µM) | - | 12.8 ± 1.5 | 3.2 ± 0.3 | 2.8 ± 0.2 | 2.5 ± 0.2 |
| H₂O₂ + Compound | 1 | 15.1 ± 1.7 | 2.7 ± 0.2 | 2.4 ± 0.2 | 2.1 ± 0.2 |
| H₂O₂ + Compound | 5 | 18.9 ± 1.9 | 2.1 ± 0.2 | 1.9 ± 0.1 | 1.7 ± 0.1 |
| H₂O₂ + Compound | 10 | 22.5 ± 2.0 | 1.5 ± 0.1 | 1.4 ± 0.1 | 1.3 ± 0.1 |
| H₂O₂ + Compound | 25 | 24.1 ± 2.2 | 1.1 ± 0.1 | 1.1 ± 0.1 | 1.1 ± 0.1 |
Data are presented as mean ± SD. "Compound" refers to this compound.
Signaling Pathways
MAPK Signaling Pathway in Skin Aging
Reactive oxygen species (ROS) can activate the MAPK signaling pathway, which plays a crucial role in skin aging.[1][6][7][8] The activation of kinases such as p38, ERK, and JNK can lead to the upregulation of matrix metalloproteinases (MMPs) and the downregulation of collagen synthesis, contributing to the degradation of the dermal matrix.[9]
Caption: Simplified MAPK signaling pathway in response to oxidative stress in skin aging.
NF-κB Signaling Pathway in Cellular Senescence
The NF-κB signaling pathway is a key regulator of inflammation and is also implicated in the induction and maintenance of cellular senescence.[2][3][4][10] Oxidative stress can lead to the activation of the IKK complex, which in turn phosphorylates IκB, leading to its degradation and the nuclear translocation of NF-κB (p65/p50). In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes and genes that reinforce the senescent state.[3][11]
Caption: NF-κB signaling pathway in oxidative stress-induced cellular senescence.
Conclusion
This application note provides a comprehensive framework for utilizing an in vitro model to investigate the anti-aging properties of this compound. By employing a combination of biochemical and molecular biology techniques, researchers can elucidate the compound's mechanism of action in protecting skin cells from oxidative stress-induced damage and senescence. The detailed protocols and expected data formats are intended to guide researchers in the pharmaceutical and cosmetic industries in the development and validation of novel anti-aging interventions.
References
- 1. Frontiers | Interplay between MAPK signaling pathway and autophagy in skin aging: mechanistic insights and therapeutic implications [frontiersin.org]
- 2. Emerging role of NF-κB signaling in the induction of senescence-associated secretory phenotype (SASP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering the role of Nuclear Factor-κB in cellular senescence | Aging [aging-us.com]
- 4. portlandpress.com [portlandpress.com]
- 5. This compound [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. Interplay between MAPK signaling pathway and autophagy in skin aging: mechanistic insights and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Decreased extracellular-signal-regulated kinase and increased stress-activated MAP kinase activities in aged human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Development of Synthetic Analogs of 2,3-Dihydro-12,13-dihydroxyeuparin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-12,13-dihydroxyeuparin is a naturally occurring benzofuran (B130515) derivative isolated from species of the Pappobolus genus[1]. While specific biological activities of this particular compound are not extensively documented, the structurally related compound, euparin (B158306), has demonstrated notable biological effects, including antiviral and reactive oxygen species (ROS) inhibitory activities[2]. Furthermore, derivatives of euparin have been synthesized and investigated for other therapeutic applications, such as the inhibition of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B)[3]. This suggests that synthetic analogs of this compound represent a promising avenue for the discovery of novel therapeutic agents, particularly in the areas of anti-inflammatory and cytotoxic applications.
These application notes provide a comprehensive framework for the design, synthesis, and biological evaluation of novel synthetic analogs of this compound. The protocols outlined below are intended to guide researchers through the key stages of preclinical drug discovery, from initial chemical synthesis to in vitro biological screening.
Rationale for Analog Development
The development of synthetic analogs of natural products is a well-established strategy in drug discovery. This approach allows for:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the parent molecule can elucidate the structural features essential for biological activity.
-
Optimization of Pharmacokinetic Properties: Analogs can be designed to have improved absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Enhancement of Potency and Selectivity: Chemical modifications can lead to compounds with increased efficacy and reduced off-target effects.
-
Exploration of Novel Biological Activities: Minor structural changes can sometimes result in compounds with entirely new pharmacological profiles.
Given the precedent set by euparin and its derivatives, it is hypothesized that analogs of this compound may exhibit potent anti-inflammatory and/or cytotoxic activities. The core benzofuran scaffold provides a versatile platform for chemical modification.
General Synthetic Strategies for Benzofuran Analogs
The synthesis of substituted benzofurans can be achieved through various established methods. The choice of synthetic route will depend on the desired substitutions on the benzofuran core and the side chains. Below are some commonly employed strategies that can be adapted for the synthesis of this compound analogs.
-
Perkin Rearrangement: A classical method for benzofuran synthesis.
-
Palladium-Catalyzed Cyclization: Reactions such as the Heck or Sonogashira coupling can be utilized to construct the benzofuran ring system.
-
Intramolecular Cyclization of Substituted Phenols: This is a versatile approach where a suitably functionalized phenol (B47542) undergoes cyclization to form the benzofuran ring.
Workflow for Analog Synthesis:
Caption: General workflow for the synthesis of this compound analogs.
Biological Evaluation of Synthetic Analogs
A tiered screening approach is recommended to efficiently evaluate the biological activities of the synthesized analogs. The primary screening should focus on cytotoxicity and anti-inflammatory potential.
In Vitro Cytotoxicity Assays
The initial assessment of the anticancer potential of the synthetic analogs can be performed using cytotoxicity assays against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[4].
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the synthetic analogs (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[5].
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Table 1: Example of Cytotoxicity Data for Synthetic Analogs
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| Analog-001 | A549 (Lung) | 15.2 |
| Analog-002 | A549 (Lung) | > 100 |
| Analog-003 | A549 (Lung) | 5.8 |
| Analog-001 | MCF-7 (Breast) | 22.5 |
| Analog-002 | MCF-7 (Breast) | 89.1 |
| Analog-003 | MCF-7 (Breast) | 8.2 |
In Vitro Anti-inflammatory Assays
The anti-inflammatory potential of the synthetic analogs can be assessed by their ability to inhibit key inflammatory pathways, such as the NF-κB and TNF-α signaling pathways.
Signaling Pathway of Interest: NF-κB
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates a wide range of cellular processes, including inflammatory and immune responses[6]. Dysregulation of the NF-κB signaling pathway is associated with inflammatory diseases[6].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and inhibitory activity of euparin derivatives as potential dual inhibitors against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,3-Dihydro-12,13-dihydroxyeuparin Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of 2,3-Dihydro-12,13-dihydroxyeuparin from its natural source, Eupatorium chinense (Radix Eupatorii Chinensis).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary natural source?
A1: this compound is a natural benzofuran (B130515) derivative.[1] Its primary documented natural source is the root of Eupatorium chinense, a plant belonging to the Asteraceae family.[2][3] This plant has a history of use in traditional medicine for its anti-inflammatory and antiviral properties.[4]
Q2: What are the general challenges encountered when extracting this compound?
A2: Low yield is a common challenge in natural product extraction.[5][6] Specific issues can arise from the quality of the plant material, inefficient initial extraction due to suboptimal solvent or conditions, and loss of the compound during purification steps.[5][6][7] The stability of the compound under various extraction conditions (e.g., temperature, pH) can also impact the final yield.
Q3: Which extraction techniques are most effective for benzofuran derivatives like this compound?
A3: A variety of techniques can be employed, ranging from classical solvent extraction methods like maceration and Soxhlet extraction to more modern approaches such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).[8][9] For purification, High-Speed Counter-Current Chromatography (HSCCC) has been shown to be an efficient method for isolating this compound.[2]
Q4: How can the extraction process be optimized for a higher yield?
A4: Optimization involves systematically adjusting key parameters. Factors with the most significant impact include the choice of solvent, extraction temperature, and the physical state of the plant material (particle size).[10][11] Other variables to consider are the solid-to-liquid ratio, extraction time, and solvent pH.[10][12] For instance, reducing the particle size of the plant material increases the surface area for solvent interaction, leading to more efficient extraction.[10][11]
Troubleshooting Guide for Low Extraction Yield
This guide provides a systematic approach to identifying and resolving common issues that lead to a low yield of this compound.
| Problem Area | Potential Cause | Recommended Solution & Action |
| 1. Raw Material | Poor Quality Plant Material: Incorrect botanical identification, improper harvesting time, or degradation during storage. | Verify Plant Identity: Confirm the botanical identity of Eupatorium chinense. Optimize Harvest Time: Harvest when the concentration of the target compound is highest. Proper Storage: Ensure the plant material is dried correctly and stored in a cool, dark, and dry environment to prevent degradation of the active compounds.[5] |
| Inadequate Sample Preparation: Insufficient grinding of the plant material, leading to poor solvent penetration. | Optimize Particle Size: Grind the dried root material to a fine, uniform powder. A smaller particle size (e.g., less than 0.5 mm) increases the surface area for extraction.[11] | |
| 2. Extraction | Suboptimal Solvent Selection: The solvent polarity may not be suitable for this compound. | Solvent Screening: Test a range of solvents with varying polarities. Polar solvents like methanol (B129727) or ethanol (B145695) are often effective for flavonoids and related compounds.[4][6] A study on E. chinense used a petroleum ether extract for further purification.[3] Use of Co-solvents: Consider using a co-solvent to improve extraction yield.[10] |
| Inefficient Extraction Conditions: Temperature, time, or pH may not be optimal. | Temperature Optimization: Gradually increase the extraction temperature. While higher temperatures can improve extraction, they can also lead to degradation of thermolabile compounds.[10] Time Optimization: Ensure the extraction time is sufficient for the solvent to penetrate the plant matrix and dissolve the target compound.[10] pH Adjustment: The pH of the solvent can affect the solubility of the target compound. For flavonoids, slightly acidic conditions (pH 2-4) have been shown to improve extraction yields.[10] | |
| Poor Extraction Technique: The chosen method may not be the most efficient. | Consider Advanced Techniques: Employing Ultrasound-Assisted Extraction (UAE) can enhance extraction efficiency by improving solvent penetration and reducing extraction time and temperature.[9] | |
| 3. Purification | Loss of Compound During Purification: The compound may be lost during solvent partitioning or chromatographic steps. | Optimize Partitioning: If using liquid-liquid partitioning, ensure the solvent system is appropriate for the polarity of this compound to prevent it from being discarded with the wrong phase.[6] Efficient Chromatography: For purification, a method like High-Speed Counter-Current Chromatography (HSCCC) has been successfully used.[2] |
| Compound Degradation: The compound may be unstable under the purification conditions. | Monitor Stability: Assess the stability of the compound under different pH and temperature conditions throughout the purification process.[6] |
Quantitative Data on Extraction Parameters
The following tables summarize how different parameters can influence the extraction yield of flavonoids and related compounds, providing a basis for experimental design.
Table 1: Effect of Solvent Choice on Flavonoid Extraction Yield
| Solvent | Polarity Index | Typical Yield Range (% of dry weight) | Notes |
| n-Hexane | 0.1 | Low | Good for initial defatting. |
| Dichloromethane | 3.1 | Moderate | |
| Ethyl Acetate | 4.4 | Moderate to High | Often used for compounds of intermediate polarity. |
| Acetone | 5.1 | High | |
| Ethanol (70%) | 5.2 | High | A commonly used and effective solvent for flavonoids.[11] |
| Methanol | 5.1 | High | A highly effective polar solvent.[4] |
| Water | 10.2 | Variable | Yield can be low unless used at high temperatures or with a co-solvent. |
Note: Yields are generalized and highly dependent on the specific plant material and extraction conditions.
Table 2: Influence of Extraction Parameters on Yield
| Parameter | Condition 1 | Yield 1 | Condition 2 | Yield 2 | Reference |
| Particle Size | > 1 mm | Lower | < 0.5 mm | Higher | [11] |
| Temperature | 30°C | Lower | 60°C | Higher | [10] |
| Solvent pH | pH 7.0 | Lower | pH 3.0 | Higher | [10] |
| Extraction Time (UAE) | 10 min | Lower | 30 min | Higher | [12] |
| Co-solvent (Supercritical CO2) | Pure CO2 | 0.14–1.08 mg QE/g | CO2 + 10% co-solvent | 9.01–13.44 mg QE/g | [10] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material:
-
Dry the roots of Eupatorium chinense at 40-50°C to a constant weight.
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Grind the dried roots into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
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Add 100 mL of 70% ethanol (solid-to-liquid ratio of 1:10 g/mL).
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Place the flask in an ultrasonic bath.
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Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.
-
-
Solvent Removal:
-
After extraction, filter the mixture to separate the extract from the plant residue.
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Wash the residue with a small amount of fresh solvent to ensure complete recovery.
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Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Quantification:
-
Analyze the crude extract using High-Performance Liquid Chromatography (HPLC) to determine the yield of this compound.
-
Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)
This protocol is based on a published method for the purification of 12,13-dihydroxyeuparin.[2]
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Preparation of Crude Extract:
-
Start with a crude ether extract of Radix Eupatorii Chinensis.
-
-
HSCCC System Preparation:
-
Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (1:2:1:2, v/v/v/v).
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Thoroughly mix and equilibrate the solvent system in a separatory funnel at room temperature. Separate the two phases shortly before use.
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Fill the HSCCC column entirely with the upper phase as the stationary phase.
-
Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min, while the apparatus is rotating at 850 rpm.
-
-
Sample Injection and Fractionation:
-
Once hydrodynamic equilibrium is reached, dissolve 200 mg of the crude extract in the solvent mixture and inject it into the column.
-
Continuously monitor the effluent with a UV detector at 254 nm.
-
Collect fractions based on the elution profile.
-
-
Analysis and Recrystallization:
-
Analyze the collected fractions by HPLC to identify those containing pure this compound.
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Combine the pure fractions and evaporate the solvent.
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For further purification, recrystallize the compound from a methanol-water solution to achieve higher purity.[2]
-
Visualizations
References
- 1. Molecular mechanisms of thrombopoietin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and inhibitory activity of euparin derivatives as potential dual inhibitors against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015–Present) [mdpi.com]
- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 9. BIOLOGICAL ACTIVITIES IN MEDICINAL SPECIES OF EUPATORIUM | International Society for Horticultural Science [ishs.org]
- 10. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing HSCCC Parameters for 2,3-Dihydro-12,13-dihydroxyeuparin Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of 2,3-Dihydro-12,13-dihydroxyeuparin using High-Speed Counter-Current Chromatography (HSCCC).
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HSCCC separation of this compound.
Q1: I am not getting good separation of the target compound, and the peaks are overlapping. What should I do?
A1: Poor resolution can be caused by several factors. Here's a step-by-step approach to troubleshoot this issue:
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Verify the Solvent System: Ensure the two-phase solvent system of hexyl hydride–ethyl acetate–methanol–water (1:2:1:2, v/v/v/v) is prepared correctly and thoroughly equilibrated.[1] Improper ratios can significantly alter the partition coefficient (K) of the target compound.
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Check the Partition Coefficient (K value): The ideal K value for good separation in HSCCC is typically between 0.5 and 2.5. The reported successful separation used a solvent system that provided a K value of 2.22.[1] If your crude extract has different impurities, you may need to slightly adjust the solvent system ratio to bring the K value of this compound into the optimal range. You can test the K value by dissolving a small amount of the crude extract in the equilibrated two-phase system, shaking it, and then analyzing the concentration of the target compound in each phase by HPLC.
-
Optimize Flow Rate: A high flow rate can decrease resolution. The published method does not specify the flow rate, but a common range is 1-3 mL/min. If you are using a higher flow rate, try reducing it to improve separation.
-
Increase Rotational Speed: A higher rotational speed of the centrifuge can improve the retention of the stationary phase, which can, in turn, enhance resolution.
Q2: The peaks in my chromatogram are broad. What is causing this and how can I fix it?
A2: Peak broadening can be a result of several factors. Consider the following:
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Sample Overload: Injecting too much sample can lead to broad peaks. The successful separation was achieved with 200 mg of ether extract.[1] If your sample concentration is higher, try diluting it or injecting a smaller volume.
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Sample Dissolution: Ensure your sample is completely dissolved in the sample solution before injection. Any particulate matter can interfere with the separation process. The sample should ideally be dissolved in a mixture of the upper and lower phases of your solvent system.
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Flow Rate: A flow rate that is too slow can sometimes lead to peak broadening due to longitudinal diffusion. Experiment with slightly increasing the flow rate to see if peak shape improves, but be mindful that this could decrease resolution.
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Stationary Phase Retention: Poor retention of the stationary phase can cause peak broadening. Ensure your HSCCC system is properly balanced and that the chosen solvent system has a short settling time (ideally less than 30 seconds) to ensure good stationary phase retention.
Q3: I am experiencing a loss of the stationary phase during the run. What should I do?
A3: Loss of the stationary phase (stripping) is a common issue in HSCCC. Here's how to address it:
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Check Solvent System Equilibrium: It is crucial that the two phases of the solvent system are fully equilibrated before use. This is achieved by mixing the solvents thoroughly in a separatory funnel and allowing them to separate completely.
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Degas Solvents: Dissolved gases in the solvents can cause problems. It is good practice to degas the solvents before use, for example, by sonication.
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Optimize Flow Rate and Rotational Speed: A high mobile phase flow rate or a low rotational speed can lead to the stripping of the stationary phase. Try decreasing the flow rate or increasing the rotational speed.
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Temperature Stability: Ensure a stable operating temperature. Temperature fluctuations can affect the mutual solubility of the two phases and lead to a loss of the stationary phase.
Q4: The retention time of my target compound is different from what I expected.
A4: Variations in retention time can be caused by:
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Changes in the Solvent System: Even small variations in the composition of the solvent system can significantly affect the partition coefficient and, therefore, the retention time. Ensure consistent and accurate preparation of your solvents.
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Flow Rate Inconsistency: Check your pump for any issues that might be causing fluctuations in the flow rate. A consistent flow rate is essential for reproducible retention times.
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Temperature Changes: As mentioned, temperature can affect the separation. Running your experiments in a temperature-controlled environment will improve reproducibility.
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Column Equilibration: Ensure the column is fully equilibrated with the stationary phase before injecting the sample.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for separating this compound?
A1: A two-phase solvent system composed of hexyl hydride–ethyl acetate–methanol–water at a ratio of 1:2:1:2 (v/v/v/v) has been successfully used for the preparative isolation of 12,13-dihydroxyeuparin, a closely related compound.[1] This is an excellent starting point for this compound. It is recommended to determine the partition coefficient (K value) of your target compound in this system to ensure it is within the optimal range for HSCCC (typically 0.5-2.5).
Q2: How do I choose which phase to use as the mobile phase and which as the stationary phase?
A2: The choice of mobile and stationary phases depends on the partition coefficient (K) of your target compound and the desired elution mode. In the successful separation of 12,13-dihydroxyeuparin, the upper phase of the hexyl hydride–ethyl acetate–methanol–water (1:2:1:2, v/v/v/v) system was used as the stationary phase, and the lower phase was the mobile phase.[1] This is a common setup for many separations.
Q3: How much sample can I load onto the HSCCC column?
A3: The sample loading capacity depends on the size of your HSCCC column and the complexity of your sample. For the separation of 12,13-dihydroxyeuparin, about 8.4 mg of the pure compound was obtained from 200 mg of a crude ether extract in a single run.[1] This suggests a significant loading capacity. It is always best to start with a smaller injection to optimize the separation before moving to a larger preparative scale.
Q4: What purity can I expect to achieve with a single HSCCC step?
A4: A purity of 96.71% was achieved for 12,13-dihydroxyeuparin in a single HSCCC step.[1] This can be further improved by a subsequent recrystallization step, which in this case increased the purity to 99.83%.[1]
Q5: How long does a typical HSCCC separation run take?
A5: The separation time for 12,13-dihydroxyeuparin was approximately 2 hours.[1] The run time will depend on the flow rate, the column volume, and the retention time of the target compound.
Data Presentation
Table 1: Tested Solvent Systems and Corresponding K Values for 12,13-dihydroxyeuparin
| No. | Solvent System | Ratio (v/v/v/v) | K Value |
| 1 | Hexyl hydride–methanol–water | 2:1:1 | 0.075 |
| 2 | Hexyl hydride–ethyl acetate–methanol–water | 1:1:1:1 | 0.21 |
| 3 | Hexyl hydride–ethyl acetate–methanol–water | 0.8:1.2:1:1.2 | 0.56 |
| 4 | Hexyl hydride–ethyl acetate–methanol–water | 1:2:1:1.5 | 1.16 |
| 5 | Hexyl hydride–ethyl acetate–methanol–water | 1:2:1:2 | 2.22 |
Data sourced from a study on the separation of 12,13-dihydroxyeuparin.[1]
Table 2: Optimized HSCCC Parameters for 12,13-dihydroxyeuparin Separation
| Parameter | Value |
| Solvent System | Hexyl hydride–ethyl acetate–methanol–water (1:2:1:2, v/v/v/v) |
| Stationary Phase | Upper phase |
| Mobile Phase | Lower phase |
| Sample Size | 200 mg of ether extract |
| Yield | ~8.4 mg of 12,13-dihydroxyeuparin |
| Purity (post-HSCCC) | 96.71% |
| Purity (post-recrystallization) | 99.83% |
| Separation Time | ~2 hours |
| Stationary Phase Retention | 75.0% |
Data sourced from a study on the separation of 12,13-dihydroxyeuparin.[1]
Experimental Protocols
HSCCC Separation of this compound
This protocol is based on the successful separation of the closely related compound, 12,13-dihydroxyeuparin.[1]
-
Solvent System Preparation:
-
Prepare the two-phase solvent system by mixing hexyl hydride, ethyl acetate, methanol, and water in a volume ratio of 1:2:1:2.
-
Thoroughly shake the mixture in a separatory funnel and allow the phases to separate completely.
-
Degas both the upper and lower phases before use.
-
-
HSCCC Instrument Setup and Equilibration:
-
Fill the HSCCC column entirely with the upper phase (stationary phase).
-
Set the desired rotational speed (e.g., 800-1000 rpm).
-
Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.0 mL/min).
-
Continue pumping the mobile phase until the system reaches hydrodynamic equilibrium, which is indicated by the mobile phase eluting from the column outlet and a stable baseline on the detector.
-
-
Sample Preparation and Injection:
-
Dissolve the crude extract (e.g., 200 mg) in a suitable volume of the solvent mixture (e.g., a 1:1 mixture of the upper and lower phases).
-
Inject the sample solution into the column.
-
-
Elution and Fraction Collection:
-
Continue to pump the mobile phase through the column.
-
Monitor the effluent with a UV detector at an appropriate wavelength.
-
Collect fractions based on the chromatogram peaks.
-
-
Analysis and Purification:
-
Analyze the collected fractions using HPLC to determine the purity of this compound.
-
Combine the pure fractions and evaporate the solvent.
-
For further purification, consider recrystallization from a suitable solvent like methanol-water.
-
Visualizations
Caption: Experimental workflow for the HSCCC separation of this compound.
Caption: Troubleshooting workflow for poor peak resolution in HSCCC.
References
2,3-Dihydro-12,13-dihydroxyeuparin solubility in DMSO vs ethanol
Solubility Profile: DMSO vs. Ethanol (B145695)
While precise quantitative solubility data for 2,3-Dihydro-12,13-dihydroxyeuparin is yet to be published, a qualitative assessment can be inferred from the properties of its parent compound, euparin, and general characteristics of the solvents.
| Solvent | Qualitative Solubility Assessment | Key Considerations |
| DMSO | Likely Soluble to Highly Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including many benzofuran (B130515) derivatives.[1] It is often the solvent of choice for creating high-concentration stock solutions. However, DMSO is hygroscopic and can absorb atmospheric moisture, which may reduce its solvating power.[2] |
| Ethanol | Potentially Soluble | Ethanol is a polar protic solvent. While many organic compounds are soluble in ethanol, its solvating capacity for complex molecules can be lower than that of DMSO. It may be a suitable solvent, but lower concentrations might be achieved compared to DMSO. The presence of two hydroxyl groups in the molecule could enhance its solubility in ethanol compared to the parent euparin. |
Experimental Protocols
Protocol 1: Determination of Approximate Solubility
This protocol outlines a method to empirically determine the approximate solubility of this compound in DMSO or ethanol.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
200-proof Ethanol
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Heating block or water bath (optional)
-
Clear glass vials
Procedure:
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into a clear glass vial.
-
Solvent Addition: Add a small, measured volume of the chosen solvent (DMSO or ethanol) to the vial to achieve a high target concentration (e.g., 100 µL for a 10 mg/mL initial concentration).
-
Initial Dissolution Attempt: Vortex the vial vigorously for 1-2 minutes at room temperature.[2]
-
Visual Inspection: Carefully inspect the solution against a light source. If the solution is clear with no visible solid particles, the compound is soluble at that concentration.
-
Incremental Solvent Addition: If solid material remains, add small, precise volumes of the solvent incrementally, vortexing and inspecting after each addition. Record the total volume of solvent required to completely dissolve the solid.
-
Aiding Dissolution (Optional): If the compound remains insoluble, gentle heating (e.g., 37°C) or sonication in a water bath for 10-15 minutes can be employed to aid dissolution.[2][3] Allow the solution to return to room temperature to ensure it remains stable and does not precipitate upon cooling.
-
Calculation: Calculate the approximate solubility based on the initial mass of the compound and the final volume of the solvent required for complete dissolution.
Troubleshooting and FAQs
Q1: My this compound is not dissolving in DMSO at my desired concentration. What should I do?
A1: If you are encountering solubility issues in DMSO, consider the following troubleshooting steps:
-
Verify DMSO Quality: DMSO is highly hygroscopic. Ensure you are using a fresh, unopened bottle of anhydrous, high-purity DMSO, as absorbed water can significantly hinder solubility.[2]
-
Gentle Heating: Warm the solution in a water bath at a temperature of 30-40°C. This can increase the kinetic energy and help overcome the crystal lattice energy of the solid.[3]
-
Sonication: Use a water bath sonicator to provide mechanical energy, which can help break up aggregates and facilitate dissolution.[3]
-
Prepare a More Dilute Solution: Your target concentration may exceed the compound's solubility limit. Try preparing a more dilute stock solution (e.g., if 10 mM fails, attempt 5 mM or 1 mM).[2]
Q2: The compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous buffer for a biological assay. How can I prevent this?
A2: This is a common issue for hydrophobic compounds. Here are some strategies to mitigate precipitation:
-
Optimize Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid toxicity. However, this low concentration may not be sufficient to maintain solubility.[4]
-
Use Co-solvents: Consider adding a water-miscible organic co-solvent, such as ethanol, to your aqueous buffer. This can increase the overall solvating capacity of the final solution.[4]
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent the compound from crashing out of solution.[2]
Q3: Can I use ethanol as the primary solvent for my stock solution?
A3: Yes, ethanol can be a viable alternative to DMSO, especially if your downstream applications are sensitive to DMSO. However, you may achieve a lower maximum concentration compared to DMSO. It is recommended to perform the solubility determination protocol with ethanol to ascertain its suitability for your required concentration.
Q4: How should I store my stock solutions of this compound?
A4: Once prepared, stock solutions in DMSO or ethanol should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light and moisture.
Visual Guides
Caption: Workflow for determining compound solubility.
Caption: Troubleshooting precipitation in aqueous solutions.
References
challenges with 2,3-Dihydro-12,13-dihydroxyeuparin stability in solution
Welcome to the technical support center for 2,3-Dihydro-12,13-dihydroxyeuparin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: As a benzofuran (B130515) derivative, the stability of this compound can be influenced by several factors, including:
-
pH: Acidic and basic conditions may lead to hydrolysis or rearrangement of the benzofuran core.[1]
-
Oxidizing Agents: The presence of oxidizing agents can affect the molecule, particularly the ether linkages within the dihydrofuran ring.[1]
-
Light: Exposure to ultraviolet (UV) or ambient light may cause photodegradation.[1]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[1]
-
Solvent: The choice of solvent is critical. Protic solvents, for instance, might participate in degradation reactions.[1]
Q2: How should I prepare and store stock solutions of this compound for in vitro experiments?
A2: To ensure the stability of your stock solutions, it is recommended to prepare them fresh for each experiment.[1] If storage is necessary, dissolve the compound in an aprotic solvent such as DMSO or DMF.[1] Store the stock solution in tightly sealed vials at low temperatures, such as -20°C or -80°C.[1] It is also advisable to conduct a preliminary stability study in your chosen solvent to confirm that the compound remains stable under your storage conditions.[1]
Q3: The pH of my aqueous buffer seems to be affecting the solubility of my compound. How can I address this?
A3: The solubility of ionizable compounds like benzofuran derivatives can be significantly influenced by the pH of the aqueous buffer.[2] To address this, you can adjust the pH of your assay buffer to a range where the compound is in its more soluble, ionized form.[2] Determining the pKa of this compound will help predict its ionization state at different pH values.[2] However, you must ensure that the adjusted pH is compatible with your specific biological assay system.[2]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: I am observing a decrease in the peak area of my compound during HPLC analysis over a short period.
-
Potential Cause: Your compound may be unstable in the mobile phase, especially if it contains protic solvents like methanol.[1] Contamination of the mobile phase with acidic or basic modifiers could also be promoting degradation.[1]
-
Troubleshooting Steps:
-
Switch to Aprotic Solvents: If your chromatography allows, consider using an acetonitrile-based mobile phase instead of methanol.[1]
-
Control pH: Ensure the pH of your mobile phase is within a stable range for your compound, which for many small molecules is between pH 3 and 7.[1] Using a buffer in your mobile phase can help maintain a constant pH.[1]
-
Fresh Mobile Phase: Always prepare your mobile phase fresh daily to avoid potential contamination or degradation of additives.
-
Issue 2: My compound is precipitating when I dilute my DMSO stock solution into an aqueous assay buffer.
-
Potential Cause: The final concentration of DMSO in your assay may be too low to maintain the solubility of the compound.[2] While high concentrations of DMSO can be toxic to cells, a certain amount is necessary to keep hydrophobic compounds in solution.[2]
-
Troubleshooting Steps:
-
Determine DMSO Tolerance: Perform a DMSO tolerance test on your specific cell line to find the maximum concentration that does not cause toxicity.[2]
-
Use Co-solvents: Consider adding a co-solvent to your aqueous buffer. The selection of a co-solvent is empirical, but options like ethanol (B145695) or PEG 400 can be tested at various concentrations (e.g., 1%, 5%, 10%) to find the minimum concentration that maintains solubility.[2]
-
Include Vehicle Controls: Always include a vehicle control with the same final concentration of DMSO and any co-solvents in your experiments to account for any effects of the solvent mixture.[2]
-
Issue 3: I am observing multiple new peaks in my chromatogram after exposing my compound to acidic conditions.
-
Potential Cause: The acidic medium may be causing the this compound to degrade or rearrange.[1]
-
Troubleshooting Steps:
-
Run a Control Experiment: Expose your compound to the same acidic conditions without any other reactants to confirm that the degradation is caused by the environment itself.[1]
-
Modify Conditions: If possible, use milder acidic conditions, or reduce the reaction time and temperature to minimize degradation.[1]
-
Data Presentation
Table 1: General Effectiveness of Solubilization Techniques for Benzofuran Derivatives
| Solubilization Technique | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| Co-solvents (e.g., Ethanol, PEG 400) | 2 to 50-fold | Simple to implement, readily available.[2] | Potential for solvent toxicity/interference in assays.[2] |
| Cyclodextrins (e.g., HP-β-CD) | 10 to 100-fold | Low toxicity, can improve stability.[2] | May alter compound-target binding kinetics.[2] |
| Lipid-Based Formulations (e.g., Emulsions) | 100 to 1,000-fold | High loading capacity, can improve bioavailability.[2] | More complex to prepare and characterize.[2] |
| Nanosuspensions | > 1,000-fold | Increases dissolution rate and saturation solubility.[2] | Requires specialized equipment for preparation.[2] |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3]
Objective: To determine the concentration of this compound in a saturated aqueous solution at equilibrium.[3]
Materials:
-
This compound (solid, pure form)
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
Analytical solvent for dilution (e.g., Acetonitrile, Methanol)
-
Microcentrifuge tubes or glass vials
-
Shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC/UPLC system with a validated analytical method
Procedure:
-
Add an excess amount of solid this compound to a microcentrifuge tube or glass vial.
-
Add a known volume of the aqueous buffer.
-
Tightly cap the tubes/vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[3] The time to reach equilibrium should be established experimentally.[3]
-
After the incubation period, visually confirm the presence of undissolved solid.[3]
-
Centrifuge the samples at high speed to pellet the undissolved solid.[3]
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.[3]
-
Filter the supernatant using a suitable syringe filter that does not bind the compound.[3]
-
Dilute the filtered supernatant with an appropriate analytical solvent.[3]
-
Analyze the concentration of the compound in the diluted samples using a validated HPLC/UPLC method.[3]
-
The experiment should be performed in triplicate for each condition.[3]
Protocol 2: Forced Degradation Study
Forced degradation, or stress testing, is performed to identify potential degradation products and pathways under harsh conditions.[3] This information is crucial for developing stability-indicating analytical methods.
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.[3]
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[3]
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[3]
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.[3]
-
Photostability: Expose the compound in solution to a light source according to ICH Q1B guidelines.
-
Thermal Stress: Incubate the compound in solution at an elevated temperature (e.g., 60 °C) for 24 hours.
Procedure:
-
Prepare solutions of this compound in the respective stress media.
-
Expose the samples to the specified conditions for the designated time.[3]
-
At appropriate time points, withdraw samples. For acid and base hydrolysis, neutralize the samples before analysis.[3]
-
Analyze the samples using a validated stability-indicating HPLC/UPLC method capable of separating the parent compound from its degradation products.[3] A photodiode array (PDA) detector is recommended to assess peak purity.[3]
-
Mass spectrometry (LC-MS) can be employed to identify the structure of the degradation products.[3]
References
how to improve stability of 2,3-Dihydro-12,13-dihydroxyeuparin in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the handling and use of 2,3-Dihydro-12,13-dihydroxyeuparin in cell culture experiments, with a focus on improving its stability for reliable and reproducible results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: I am observing a decrease in the activity of this compound over the course of my multi-day cell culture experiment.
-
Question: What are the likely causes for the loss of activity?
-
Answer: The most probable cause is the degradation of the compound in the cell culture medium. This compound is a benzofuran (B130515) derivative containing a 12,13-dihydroxy moiety, which is structurally similar to a catechol group. Catechols are known to be susceptible to oxidation, especially under typical cell culture conditions (37°C, neutral pH, presence of oxygen and metal ions). This oxidation can lead to the formation of inactive or even cytotoxic byproducts.
-
-
Question: How can I confirm that the compound is degrading?
-
Answer: The most direct way to assess the stability of this compound in your cell culture medium is by performing a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating the compound in the medium (with and without cells) and analyzing samples at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) to quantify the remaining parent compound.
-
Issue 2: I am seeing high variability in my experimental results when using this compound.
-
Question: Could compound instability be the reason for this variability?
-
Answer: Yes, inconsistent degradation rates between wells or experiments can lead to significant variability in the effective concentration of the compound, resulting in irreproducible biological effects. Factors such as minor differences in media preparation, light exposure, or the number of cells can influence the rate of degradation.
-
-
Question: What steps can I take to minimize variability?
-
Answer: To minimize variability, it is crucial to standardize your experimental procedures. This includes using freshly prepared solutions of the compound for each experiment, protecting your stock solutions and plates from light, and ensuring consistent cell seeding densities. Additionally, implementing strategies to stabilize the compound, as outlined in the FAQs below, will help ensure a more consistent concentration throughout your experiment.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound in cell culture media?
A1: The primary factors include:
-
Oxidation: The dihydroxy (catechol-like) group is prone to oxidation, which is accelerated by dissolved oxygen and transition metal ions (e.g., iron, copper) present in the basal medium and serum.
-
pH: The pH of standard cell culture media (typically 7.2-7.4) can promote the oxidation of phenolic compounds.
-
Temperature: Incubation at 37°C increases the rate of chemical degradation.
-
Light: Exposure to light, especially UV, can cause photodegradation of the compound.
-
Media Components: Certain components in the media, such as some amino acids and vitamins, can potentially react with the compound.
Q2: How can I improve the stability of this compound in my cell culture experiments?
A2: Several strategies can be employed to enhance the stability of the compound:
-
Use of Antioxidants: Supplementing the cell culture medium with antioxidants can protect this compound from oxidative degradation. Commonly used antioxidants include:
-
Ascorbic Acid (Vitamin C): Can be used at a final concentration of 50-100 µM. It is a potent reducing agent that can scavenge reactive oxygen species.
-
Glutathione (B108866) (GSH): A major intracellular antioxidant that can also be added to the medium, typically at a concentration of 1-5 mM, to protect against oxidation.
-
N-acetylcysteine (NAC): A precursor to glutathione that can also be used to reduce oxidative stress.
-
-
Chelation of Metal Ions: Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 10-50 µM) can sequester metal ions that catalyze oxidation reactions. However, the potential for EDTA to affect cellular processes should be considered.
-
Minimize Light Exposure: Protect the compound stock solutions and the experimental plates from light by using amber vials and covering the plates with aluminum foil.
-
Use Freshly Prepared Solutions: Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.
-
Replenish the Medium: For longer-term experiments, consider replenishing the medium with freshly added compound every 24-48 hours to maintain a more consistent concentration.
-
Serum-Free Media: If your experiment allows, test the stability in a serum-free medium, as serum can sometimes contain enzymes that may degrade the compound.
Q3: What is a suitable stock solution solvent and storage condition for this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of hydrophobic compounds. Stock solutions should be stored in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and exposure to air and moisture. The recommended storage temperature for the solid compound is 2-8°C.[1]
Quantitative Data Summary
| Compound | Medium/Buffer | Temperature (°C) | Half-life (t1/2) | Reference |
| Dopamine | Cell Culture Medium | 37 | 12-33 hours | FASEB J. (1990) |
| 5-Hydroxydopamine | Cell Culture Medium | 37 | 4-5 hours | FASEB J. (1990) |
| L-DOPA | Cell Culture Medium | 37 | 12-33 hours | FASEB J. (1990) |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium using HPLC
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
DMSO (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Sterile microcentrifuge tubes
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the cell culture medium: Dilute the stock solution into pre-warmed (37°C) cell culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.5%.
-
Time Zero (T=0) Sample: Immediately after spiking, take a 100 µL aliquot of the medium, transfer it to a microcentrifuge tube, and store it at -80°C. This will serve as your reference.
-
Incubation: Incubate the remaining medium in a sterile container at 37°C in a 5% CO₂ incubator.
-
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect 100 µL aliquots and store them at -80°C.
-
Sample Preparation for HPLC:
-
Thaw all samples.
-
To precipitate proteins, add 300 µL of cold acetonitrile to each 100 µL sample.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a suitable gradient (e.g., 5% B, ramp to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the optimal wavelength by UV-Vis scan (a wavelength around 280 nm is a good starting point for phenolic compounds).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for assessing compound stability.
Caption: Potential degradation pathway of the compound.
Caption: Troubleshooting decision tree for stability issues.
References
minimizing degradation of 2,3-Dihydro-12,13-dihydroxyeuparin during storage
Welcome to the technical support center for 2,3-Dihydro-12,13-dihydroxyeuparin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during storage and handling. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
A1: this compound is a natural product isolated from plants of the Pappobolus species.[1] Structurally, it is a benzofuran (B130515) derivative.[2][3] Compounds of this class, along with related flavonoids, are known to be sensitive to various environmental factors, which can lead to degradation.[4][5]
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The primary factors that can lead to the degradation of benzofuran and flavonoid-type compounds are exposure to heat, light, oxygen, and non-optimal pH conditions (both acidic and basic).[6][7] The choice of solvent can also significantly impact stability.[8][9] The presence of hydroxyl (-OH) groups in the structure of this compound makes it particularly susceptible to oxidation.[8]
Q3: What are the ideal storage conditions for solid this compound?
A3: For long-term stability, the solid compound should be stored under the following conditions:
-
Temperature: Refrigerated (2-8°C) or frozen (-20°C).[10][11]
-
Light: Protected from light. Use amber vials or store in a dark location.[12][13]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[12]
-
Container: Use tightly sealed containers to prevent moisture and air exposure.[10][12]
Q4: How should I store solutions of this compound?
A4: Solutions are generally less stable than the solid form. If you must store solutions, prepare them fresh whenever possible. For short-term storage:
-
Solvent: Use high-purity, degassed solvents. The stability of flavonoids can vary significantly with solvent polarity.[14][15]
-
Temperature: Store at -20°C or -80°C.
-
Light & Air: Protect from light and keep containers tightly sealed with minimum headspace.
-
pH: Maintain a neutral or slightly acidic pH if possible, as basic conditions can accelerate the degradation of similar compounds.[16][17]
Troubleshooting Guide
This guide addresses specific issues you may encounter, providing potential causes and corrective actions.
Issue 1: The color of my solid sample or solution has changed (e.g., turned yellow or brown).
-
Potential Cause 1: Oxidation. Exposure to air (oxygen) can cause oxidation of the phenolic hydroxyl groups, leading to the formation of colored quinone-type structures.
-
Recommended Action:
-
Discard the discolored sample as it is likely degraded.
-
For future storage, ensure the container is tightly sealed and consider flushing with an inert gas like nitrogen or argon before sealing.[12]
-
When preparing solutions, use solvents that have been degassed by sparging with nitrogen or by sonication.
-
-
Potential Cause 2: Light Exposure. Photodegradation can occur upon exposure to UV or even ambient light, leading to structural changes and color formation.[6][7]
-
Recommended Action:
-
Always store the compound and its solutions in amber glass vials or wrap containers in aluminum foil.
-
Minimize exposure to light during experimental procedures.
-
Issue 2: I am observing a loss of biological activity in my experiments.
-
Potential Cause 1: Chemical Degradation. The active pharmacophore of the molecule may have been altered due to hydrolysis, oxidation, or other degradation pathways, rendering it inactive. The antioxidant activity of similar compounds is linked to their hydroxyl groups, which are often the first to be affected by degradation.[18]
-
Recommended Action:
-
Verify the purity of your sample using an analytical technique like HPLC (see Protocol 1). Compare the chromatogram to a fresh or reference standard.
-
Review your storage and handling procedures against the ideal conditions outlined in the FAQ.
-
Perform a forced degradation study (see Protocol 2) on a small amount of material to understand its stability under your experimental conditions (e.g., buffer pH, temperature).
-
-
Potential Cause 2: Repeated Freeze-Thaw Cycles. For solutions stored frozen, repeated cycling between frozen and thawed states can accelerate degradation.
-
Recommended Action:
-
Aliquot stock solutions into single-use volumes before freezing. This prevents the need to thaw the entire stock for each experiment.
-
Issue 3: I see new peaks appearing in my HPLC or LC-MS analysis.
-
Potential Cause: Formation of Degradation Products. The appearance of new, unidentified peaks is a clear sign of degradation.
-
Recommended Action:
-
Attempt to identify the degradation products. Forced degradation studies under specific conditions (acid, base, oxidation) can provide clues to the nature of the degradants.[19][20]
-
Strictly adhere to recommended storage and handling protocols to prevent further degradation.
-
If the level of impurities exceeds the acceptable limit for your application, purify the sample or obtain a new batch.
-
Data Presentation: Factors Affecting Flavonoid & Benzofuran Stability
While specific quantitative data for this compound is limited, the following tables summarize the stability of related compounds under various stress conditions.
Table 1: Effect of Temperature on the Degradation of Flavonoids
| Compound | Temperature (°C) | Degradation (%) | Time | Reference |
| Rutin | 100 | ~10% | 2 hours | [21] |
| Rutin | 130 | 100% | 30 min | [6] |
| Naringin | 130 | ~20% | 2 hours | [6] |
| Mesquitol | 130 | ~90% | 2 hours | [21] |
| Quercetin | 70 | Significant | Not specified |
Table 2: Effect of pH and Stress Conditions on Flavonoid Degradation
| Compound | Condition | Degradation/Stability | Reference |
| Flavonol Glycosides | Acidic (0.1 M HCl) | More stable | |
| Flavonol Glycosides | Basic (0.1 M NaOH) | Significant degradation | |
| Rutin | Acidic Media | Very stable (6.65% degradation) | [16][17] |
| Rutin | Alkaline Media | Significant degradation | [17] |
| Quercetin | Alkaline Media | Significant degradation | [17] |
Visualizations
Logical Troubleshooting Workflow
Caption: A workflow for troubleshooting suspected sample degradation.
Potential Degradation Pathways
References
- 1. gentaur.com [gentaur.com]
- 2. Highly fluorescent benzofuran derivatives of the GFP chromophore - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Impact of thermal processing on dietary flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Temperatures on Polyphenols during Extraction [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Benzofuran - Safety Data Sheet [chemicalbook.com]
- 11. 2,3-Benzofuran 99 271-89-6 [sigmaaldrich.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] Effect of heat processing on thermal stability and antioxidant activity of six flavonoids | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting 2,3-Dihydro-12,13-dihydroxyeuparin Bioassays
Welcome to the technical support center for researchers working with 2,3-Dihydro-12,13-dihydroxyeuparin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioassays, helping you achieve more consistent and reliable results. As a benzofuran (B130515) derivative isolated from Pappobolus species, this compound is of interest for its potential anti-inflammatory and cytotoxic properties.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in bioassays involving this compound?
A1: Inconsistent results in bioassays with natural products like this compound can stem from several factors:
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Compound Stability and Solubility: The compound's stability in culture media and its solubility can affect its effective concentration. Degradation or precipitation can lead to lower-than-expected activity.
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Cell-Based Factors: The choice of cell line, cell density, passage number, and overall cell health can significantly impact assay outcomes. Immortalized cell lines, for instance, may yield inconsistent results compared to primary cells.
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Assay Protocol Variability: Inconsistent incubation times, temperature fluctuations, and improper handling of reagents can all contribute to variability.
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Plasticware and Reagent Quality: The quality of microplates and pipette tips can influence results, and lot-to-lot variation in reagents can be a source of inconsistency.
Q2: How can I be sure my this compound is active in my assay?
A2: To confirm the activity of your compound, it is crucial to include appropriate positive and negative controls in your experimental design. For an anti-inflammatory assay, a known inhibitor of the target pathway (e.g., a known NF-κB inhibitor) should be used as a positive control. The vehicle (e.g., DMSO) used to dissolve the compound should serve as the negative control.
Q3: What is the recommended solvent and final concentration for this compound in cell-based assays?
A3: While the optimal solvent may vary, DMSO is commonly used for dissolving hydrophobic natural products. It is critical to ensure the final concentration of the solvent in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity or other off-target effects. Always include a vehicle-only control to assess the effect of the solvent on your cells.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Possible Causes & Solutions
| Cause | Solution |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. When preparing serial dilutions, ensure thorough mixing between each dilution step. |
| Edge Effects | Evaporation from wells on the edges of a multi-well plate can concentrate the compound and affect cell health. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to maintain humidity. |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before seeding. After seeding, allow the plate to sit at room temperature for a short period before placing it in the incubator to allow for even cell settling. |
| Compound Precipitation | Visually inspect wells under a microscope for any signs of compound precipitation. If observed, consider using a lower concentration or a different solvent system. |
Issue 2: Inconsistent Results Between Experiments
Possible Causes & Solutions
| Cause | Solution |
| Cell Passage Number | High passage numbers can lead to phenotypic and genotypic drift in cell lines. Use cells within a consistent and low passage range for all experiments. |
| Reagent Variability | Use reagents from the same lot for the duration of a study. If a new lot must be used, perform a bridging experiment to ensure consistency. |
| Compound Degradation | This compound may be unstable in cell culture medium at 37°C. Prepare fresh stock solutions and consider the stability of the compound over the time course of your experiment. |
| Incubation Time Variations | Use a precise timer for all incubation steps and ensure consistent timing across all experiments. |
Experimental Protocols & Data Presentation
NF-κB Inhibition Assay (Luciferase Reporter)
This assay is designed to measure the inhibition of the NF-κB signaling pathway, a key pathway in inflammation.
Methodology:
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Cell Seeding: Seed HEK293T cells stably expressing an NF-κB luciferase reporter gene in a 96-well plate at a density of 5 x 10^4 cells/well.
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Compound Treatment: The following day, treat the cells with varying concentrations of this compound. Include a positive control (e.g., a known IKK inhibitor) and a vehicle control (DMSO).
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Stimulation: After a 1-hour pre-incubation with the compound, stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.
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Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
Data Presentation:
| Concentration (µM) | Luciferase Activity (RLU) - Replicate 1 | Luciferase Activity (RLU) - Replicate 2 | Luciferase Activity (RLU) - Replicate 3 | Mean RLU | % Inhibition |
| Vehicle Control | 150,000 | 155,000 | 148,000 | 151,000 | 0 |
| 0.1 | 140,000 | 138,000 | 142,000 | 140,000 | 7.3 |
| 1 | 110,000 | 115,000 | 112,000 | 112,333 | 25.6 |
| 10 | 60,000 | 65,000 | 62,000 | 62,333 | 58.7 |
| 100 | 20,000 | 22,000 | 21,000 | 21,000 | 86.1 |
| Positive Control | 15,000 | 16,000 | 14,000 | 15,000 | 90.1 |
Cytotoxicity Assay (LDH Release)
This assay determines the cytotoxic potential of the compound by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Methodology:
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Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well.
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Compound Treatment: Treat the cells with varying concentrations of this compound for 24 hours. Include a positive control for cytotoxicity (e.g., Triton X-100) and a vehicle control.
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Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
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LDH Assay: Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
Data Presentation:
| Concentration (µM) | LDH Release (Absorbance) - Rep 1 | LDH Release (Absorbance) - Rep 2 | LDH Release (Absorbance) - Rep 3 | Mean Absorbance | % Cytotoxicity |
| Vehicle Control | 0.150 | 0.155 | 0.148 | 0.151 | 0 |
| 0.1 | 0.160 | 0.158 | 0.162 | 0.160 | 1.5 |
| 1 | 0.175 | 0.180 | 0.177 | 0.177 | 4.4 |
| 10 | 0.250 | 0.255 | 0.248 | 0.251 | 16.8 |
| 100 | 0.600 | 0.610 | 0.595 | 0.602 | 75.8 |
| Positive Control | 0.750 | 0.760 | 0.745 | 0.752 | 100 |
Visualizing Workflows and Pathways
To aid in understanding the experimental processes and biological pathways, the following diagrams are provided.
Caption: General workflow for a cell-based bioassay.
Caption: Simplified NF-κB signaling pathway.
Technical Support Center: Interference of 2,3-Dihydro-12,13-dihydroxyeuparin in Colorimetric Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from 2,3-Dihydro-12,13-dihydroxyeuparin and related benzofuran (B130515) compounds in common colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my colorimetric assay?
A1: this compound is a naturally occurring benzofuran derivative. Its chemical structure confers antioxidant properties. This inherent reducing potential can cause it to directly react with colorimetric assay reagents, particularly those involving tetrazolium salts like MTT, leading to false-positive results that are not indicative of true cell viability.
Q2: Which colorimetric assays are most susceptible to interference by this compound?
A2: Assays that rely on redox reactions are most at risk of interference from antioxidant compounds. These include:
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Cell Viability Assays: MTT, XTT, MTS, and WST-1 assays are highly susceptible because this compound can directly reduce the tetrazolium salt to a colored formazan (B1609692) product, mimicking the activity of viable cells.[1]
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Oxidative Stress Assays: Assays that measure reactive oxygen species (ROS) can be affected by the intrinsic antioxidant properties of the compound.
Assays based on different principles, such as the Sulforhodamine B (SRB) assay (protein staining) or ATP-based luminescence assays (metabolic activity), are generally less prone to this type of interference.[2][3]
Q3: How can I determine if this compound is interfering with my assay?
A3: The most direct method is to run a cell-free control . This involves performing the assay with this compound in the assay medium without any cells. If a color change or signal is detected, it indicates direct interference.
Q4: My blank wells (media + compound, no cells) show a high background signal. What should I do?
A4: A high background signal in cell-free wells is a clear indication of assay interference. You can address this by:
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Subtracting the background: Measure the absorbance of the cell-free control wells and subtract this value from your experimental wells.
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Modifying the protocol: If the background is very high, consider washing the cells to remove the compound before adding the assay reagent.
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Switching assays: If interference is persistent and significant, it is highly recommended to switch to an alternative assay with a different detection principle (e.g., SRB or ATP-based assay).
Troubleshooting Guides
Issue 1: Falsely High Cell Viability in Tetrazolium-Based Assays (MTT, XTT, etc.)
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Potential Cause: The antioxidant nature of this compound is likely causing direct reduction of the tetrazolium salt to formazan, independent of cellular metabolic activity. This leads to an overestimation of cell viability.[1]
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Troubleshooting Steps:
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Run a Cell-Free Control:
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Prepare wells with culture medium and the same concentrations of this compound used in your experiment, but without cells.
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Add the MTT (or other tetrazolium) reagent and incubate for the same duration as your experimental plates.
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If you observe a color change, this confirms direct reduction by the compound.
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Data Correction:
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Calculate the average absorbance from the cell-free control wells for each concentration of the compound.
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Subtract this average background absorbance from the corresponding experimental wells (with cells).
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-
Modify the Experimental Protocol:
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After treating the cells with this compound for the desired time, carefully aspirate the medium.
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Wash the cells gently with warm phosphate-buffered saline (PBS) one or two times to remove any residual compound before proceeding with the standard assay protocol.[3]
-
-
Use an Alternative Assay:
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If interference remains an issue, switch to an assay that is not based on redox reactions. Recommended alternatives include:
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Sulforhodamine B (SRB) Assay: Measures total protein content.
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ATP-Based Luminescence Assay: Quantifies ATP as a marker of metabolically active cells.
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-
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Issue 2: Inconsistent or Non-Reproducible Results
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Potential Cause: In addition to direct chemical interference, the compound may have its own color, contributing to the absorbance reading. This can vary with pH and concentration, leading to inconsistent results.
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Troubleshooting Steps:
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Measure Compound's Absorbance Spectrum:
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If you have access to a spectrophotometer, measure the absorbance spectrum of this compound in your assay buffer to identify any overlapping absorbance at the assay's wavelength.
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Implement a Compound-Only Background Control:
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For each experiment, include control wells with the compound in the medium at all tested concentrations, but without the assay reagent.
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Subtract these absorbance values from your final readings to correct for the compound's intrinsic color.
-
-
Ensure Complete Solubilization:
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In MTT assays, ensure the formazan crystals are fully dissolved before reading the plate. Incomplete solubilization is a common source of variability.
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-
Data Presentation
While specific quantitative data for this compound is not currently available in the literature, the following table illustrates the expected qualitative and quantitative discrepancies when testing an antioxidant benzofuran derivative in different viability assays.
Table 1: Illustrative Comparison of Expected IC50 Values for a Hypothetical Antioxidant Benzofuran
| Assay Type | Principle of Detection | Expected Interference | Illustrative IC50 Value (µM) |
| MTT Assay | Redox Reaction | High | > 100 (falsely high viability) |
| SRB Assay | Protein Staining | Low | 25 |
| ATP-Based Assay | Luminescence | Low | 22 |
Disclaimer: The IC50 values are hypothetical and for illustrative purposes only, based on the known behavior of antioxidant compounds in these assays.
Experimental Protocols
Protocol 1: Cell-Free MTT Reduction Assay
This protocol is designed to confirm the direct reductive activity of this compound on MTT.
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Prepare a serial dilution of this compound in cell culture medium in a 96-well plate.
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Include a positive control (e.g., a known reducing agent like ascorbic acid) and a negative control (medium only).
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Add MTT reagent to each well at the same final concentration used in your cell-based assays.
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Incubate the plate for 1-4 hours at 37°C.
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Add solubilization buffer (e.g., DMSO or SDS-HCl) to each well.
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Read the absorbance at 570 nm. A dose-dependent increase in absorbance indicates direct reduction of MTT.
Protocol 2: Modified MTT Assay with Cell Washing Step
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Seed cells in a 96-well plate and allow them to adhere overnight.
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Treat the cells with various concentrations of this compound for the desired duration.
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Crucial Step: Carefully aspirate the medium containing the compound.
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Gently wash the cells twice with 100 µL of warm PBS per well, taking care not to detach the cells.
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Proceed with the standard MTT assay protocol by adding fresh medium and the MTT reagent.
Protocol 3: Sulforhodamine B (SRB) Assay
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After treating cells with this compound, fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
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Wash the plates five times with slow-running tap water and allow to air dry.
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Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
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Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
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Allow the plates to air dry completely.
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Solubilize the protein-bound dye by adding 10 mM Tris base solution (pH 10.5).
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Read the absorbance at 510-570 nm.
Protocol 4: ATP-Based Luminescence Assay
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Seed cells in an opaque-walled 96-well plate.
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Treat cells with this compound for the desired duration.
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Equilibrate the plate to room temperature for approximately 30 minutes.
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Add an equal volume of the ATP detection reagent (which lyses the cells and contains luciferase/luciferin) to each well.
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Mix on an orbital shaker for 2 minutes to induce lysis.
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Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure luminescence using a luminometer.
Visualizations
Caption: Mechanism of MTT assay interference by antioxidant compounds.
Caption: Troubleshooting workflow for suspected assay interference.
Caption: Decision tree for selecting an appropriate viability assay.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of 2,3-Dihydro-12,13-dihydroxyeuparin
Welcome to the technical support center for 2,3-Dihydro-12,13-dihydroxyeuparin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo studies with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility limiting dissolution in the gastrointestinal (GI) tract. | 1. Particle Size Reduction: Decrease the particle size of the compound to increase its surface area and dissolution rate. Techniques like micronization or nano-milling can be employed. 2. Formulation with Solubilizing Agents: Incorporate co-solvents, surfactants, or cyclodextrins into your formulation to improve solubility. 3. Amorphous Solid Dispersions: Create a solid dispersion of the compound in a polymer matrix to maintain it in a higher energy, more soluble amorphous state.[1][2] |
| High first-pass metabolism in the liver. | 1. Co-administration with Metabolic Inhibitors: If the metabolic pathways are known, consider co-administering a safe inhibitor to reduce metabolic breakdown. (Note: This should be done with caution and thorough investigation of potential drug-drug interactions). 2. Alternative Routes of Administration: Explore parenteral routes such as intravenous (IV) or intraperitoneal (IP) injection to bypass the hepatic first-pass effect. | |
| High variability in plasma concentrations between individual animals. | Inconsistent dissolution and absorption from the GI tract. | 1. Standardize Formulation: Ensure a consistent and homogenous formulation for all doses. 2. Control Food Intake: Fasting or providing a standardized meal to animals before and after dosing can reduce variability in GI physiology. 3. Lipid-Based Formulations: Utilize self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations to improve the consistency of absorption.[1][3] |
| Precipitation of the compound in the dosing vehicle. | The compound's solubility limit is exceeded in the chosen vehicle. | 1. Vehicle Screening: Test a panel of pharmaceutically acceptable vehicles (e.g., different oils, co-solvent mixtures, aqueous solutions with varying pH and excipients) to identify one that provides adequate solubility and stability. 2. Suspension Formulation: If a solution is not feasible, develop a stable nanosuspension.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the predicted Biopharmaceutics Classification System (BCS) class of this compound and why is it important?
Q2: What are the initial steps to consider when formulating this compound for in vivo oral studies?
A2: The initial steps should focus on basic characterization and formulation screening:
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Solubility Determination: Assess the solubility of the compound in various pharmaceutically relevant solvents and biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
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Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to understand the crystalline nature of the compound.
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Simple Formulations: Start with simple formulations such as a suspension in an aqueous vehicle with a wetting agent or a solution in a safe, water-miscible co-solvent like polyethylene (B3416737) glycol 400 (PEG 400).
Q3: Can nanotechnology be used to improve the bioavailability of this compound?
A3: Yes, nanotechnology offers several promising approaches.[1][4] Nanoparticles, such as nanosuspensions or nanoemulsions, can significantly increase the surface area of the drug, leading to enhanced dissolution and absorption.[1][4] Polymeric nanoparticles, like those made from poly(lactic-co-glycolic acid) (PLGA), can encapsulate the drug, protect it from degradation, and potentially offer controlled release.[7]
Q4: How can I assess the in vitro dissolution of my formulation before moving to in vivo studies?
A4: In vitro dissolution testing is a critical step to predict in vivo performance. You can use standard dissolution apparatus (e.g., USP Apparatus II - paddle method) with biorelevant media that mimic the conditions of the stomach and intestines. This will help you compare different formulation strategies and select the most promising candidates for animal studies.
Key Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
Objective: To prepare a stable nanosuspension to enhance the dissolution rate.
Materials:
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This compound
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Stabilizer (e.g., Poloxamer 188, Vitamin E TPGS)
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Purified water
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High-pressure homogenizer or wet mill
Methodology:
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Prepare a pre-suspension by dispersing this compound and a stabilizer in purified water.
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Homogenize the pre-suspension using a high-pressure homogenizer at a specified pressure and number of cycles.
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Alternatively, use a wet milling technique with milling media until the desired particle size is achieved.
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Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Assess the dissolution rate of the nanosuspension compared to the unformulated compound using a standard dissolution test.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To evaluate the pharmacokinetic profile of a this compound formulation after oral administration.
Materials:
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Test animals (e.g., Sprague-Dawley rats or BALB/c mice)
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Dosing formulation of this compound
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Oral gavage needles
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Blood collection supplies (e.g., heparinized tubes)
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Analytical method for quantifying the compound in plasma (e.g., LC-MS/MS)
Methodology:
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Fast the animals overnight with free access to water.
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Administer the formulation of this compound via oral gavage at a predetermined dose.
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Collect blood samples from a suitable site (e.g., tail vein, retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
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Process the blood samples to obtain plasma and store them at -80°C until analysis.
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Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound at each time point.
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Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Key strategies for enhancing the bioavailability of poorly soluble compounds like this compound.
References
- 1. upm-inc.com [upm-inc.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 4. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 7. Enhanced oral bioavailability of acetylpuerarin by poly(lactide-co-glycolide) nanoparticles optimized using uniform design combined with response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Quercetin and 2,3-Dihydro-12,13-dihydroxyeuparin
A Note to the Reader: This guide provides a comprehensive overview of the antioxidant activity of the well-researched flavonoid, quercetin (B1663063). While the initial intent was to directly compare quercetin with 2,3-Dihydro-12,13-dihydroxyeuparin, an extensive review of scientific literature revealed a significant gap in available data for the latter compound. At present, there are no published studies detailing the antioxidant properties, experimental data, or mechanisms of action for this compound.
Therefore, this guide will focus on the extensive body of evidence supporting the antioxidant capacity of quercetin, while also providing a general discussion on the potential antioxidant activity of the chemical class to which this compound belongs.
Quercetin: A Potent Natural Antioxidant
Quercetin is a polyphenolic flavonoid ubiquitously found in a variety of fruits, vegetables, and grains. Its potent antioxidant activity has been a subject of extensive research, demonstrating its ability to mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
The antioxidant mechanism of quercetin is multifaceted. It can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), chelate transition metal ions involved in free radical formation, and upregulate the expression of antioxidant enzymes.[1]
Quantitative Analysis of Quercetin's Antioxidant Activity
The antioxidant capacity of quercetin has been quantified in numerous studies using various in vitro assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of free radicals, is a common metric for comparison. Lower IC50 values indicate higher antioxidant activity.
| Antioxidant Assay | IC50 Value of Quercetin (µM) | Reference Compound | IC50 Value of Reference (µM) |
| DPPH Radical Scavenging | 19.3 | Ascorbic Acid | 0.62 |
| DPPH Radical Scavenging | 15.9 | - | - |
| H₂O₂ Scavenging | 36.22 (µg/ml) | Ascorbic Acid | 16.26 (µg/ml) |
Note: IC50 values can vary depending on the specific experimental conditions.
Signaling Pathways Modulated by Quercetin
Quercetin's antioxidant effects are not solely due to direct radical scavenging. It also modulates several intracellular signaling pathways that are crucial for cellular defense against oxidative stress. By influencing these pathways, quercetin can enhance the endogenous antioxidant capacity of cells.[2][3]
One of the key pathways regulated by quercetin is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[4] Under conditions of oxidative stress, quercetin can promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, leading to their increased expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[3][4]
Caption: Quercetin's activation of the Nrf2-ARE antioxidant signaling pathway.
This compound: An Overview of its Chemical Class
While specific data on this compound is unavailable, it belongs to the benzofuran (B130515) class of compounds. Euparin is a known benzofuran that has been reported to exhibit moderate antioxidant activity.[5] Generally, the antioxidant potential of benzofuran derivatives is attributed to their chemical structure, which can allow for the donation of a hydrogen atom to stabilize free radicals.[1] The presence of hydroxyl (-OH) groups on the aromatic ring is a key determinant of antioxidant capacity in many phenolic compounds.
Further research is necessary to isolate and characterize the antioxidant properties of this compound to enable a direct comparison with well-established antioxidants like quercetin.
Experimental Protocols for Antioxidant Activity Assessment
For researchers interested in evaluating the antioxidant activity of novel compounds, several standardized in vitro assays are commonly employed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is one of the most common and straightforward methods for determining the free radical scavenging ability of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at a specific wavelength (typically around 517 nm) is proportional to the radical scavenging activity of the compound.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent to a concentration that gives an absorbance of approximately 1.0 at 517 nm.
-
In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to varying concentrations of the test compound.
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Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
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Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
A control containing the solvent and DPPH solution, and a blank containing the solvent and the test compound are also measured.
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The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
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The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
References
- 1. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Euparin | CAS:532-48-9 | Manufacturer ChemFaces [chemfaces.com]
A Comparative Analysis of the Antioxidant Potential of Dihydroquercetin and 2,3-Dihydro-12,13-dihydroxyeuparin
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide on the antioxidant potential of the well-studied flavonoid, dihydroquercetin (DHQ), and the less characterized benzofuran (B130515) derivative, 2,3-Dihydro-12,13-dihydroxyeuparin, has been compiled for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of their performance based on available experimental data, detailing their mechanisms of action and relevant signaling pathways.
Dihydroquercetin, a potent flavonoid found in sources like the Siberian larch, is renowned for its strong antioxidant properties. In contrast, this compound, a derivative of euparin, is a less-studied compound with purported antioxidant and anti-inflammatory effects, particularly in dermatological applications. Due to the limited publicly available data on the specific antioxidant activity of this compound, this guide will also draw comparisons with the broader class of benzofuran derivatives to provide a more complete picture of its potential.
Quantitative Antioxidant Activity
The antioxidant potential of a compound is often quantified by its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating greater antioxidant potency. The following table summarizes available data from common antioxidant assays.
| Compound | Assay | IC50 / Activity Value | Reference Compound | Reference IC50 / Value |
| Dihydroquercetin | DPPH | 32.41 ± 3.35 µg/mL | - | - |
| FRAP | 6.23 ± 0.34 mM (at 50 µg/mL) | L-Ascorbic Acid | 5.8 ± 0.73 mM (at 1 mM) | |
| Benzofuran Derivatives | ||||
| 7,3',4'-triacetyl-dihydroquercetin | DPPH | 56.67 ± 4.79 µg/mL | - | - |
| Moracin C | DPPH | Higher IC50 than iso-moracin C | - | - |
| Iso-Moracin C | DPPH | Lower IC50 than moracin C | - | - |
| Various Synthetic Benzofurans | DPPH | Showed very good antioxidant activity | L-Ascorbic Acid | - |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of antioxidant data, a clear understanding of the experimental methodologies is crucial. Below are the detailed protocols for the key assays cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol. The solution has a deep violet color and is stored in the dark.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with various concentrations of the test compound (dissolved in a suitable solvent). A control is prepared with the solvent instead of the test compound.
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Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (usually 30 minutes).
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Measurement: The absorbance of the solutions is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the test compound at various concentrations is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent is warmed to 37°C before use.
-
Reaction Mixture: A small aliquot of the sample is added to a larger volume of the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 4 minutes).
-
Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve prepared with known concentrations of Fe²⁺ (e.g., from FeSO₄·7H₂O). The results are expressed as FRAP values (in µM Fe(II)).
Signaling Pathways and Mechanisms of Action
The antioxidant effects of phytochemicals are often mediated through their interaction with cellular signaling pathways that regulate the expression of antioxidant enzymes and inflammatory mediators.
Dihydroquercetin
Dihydroquercetin has been shown to exert its antioxidant effects through multiple pathways. A key mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway [1]. Under conditions of oxidative stress, DHQ promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase.
Furthermore, dihydroquercetin has been demonstrated to modulate the PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) signaling pathway [2][3]. Activation of this pathway can inhibit apoptosis and promote cell survival, in part by reducing oxidative stress and endoplasmic reticulum stress[2].
Caption: Dihydroquercetin's antioxidant signaling pathways.
This compound and Benzofuran Derivatives
While specific signaling pathways for this compound have not been extensively elucidated, research on other benzofuran derivatives suggests their involvement in modulating inflammatory pathways that are closely linked to oxidative stress. Notably, benzofurans have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways [4][5][6].
Oxidative stress can activate both NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2) that can further exacerbate oxidative damage. By inhibiting these pathways, benzofuran derivatives can reduce the inflammatory response and, consequently, mitigate oxidative stress.
Caption: Benzofuran derivatives' anti-inflammatory and antioxidant pathways.
Conclusion
Dihydroquercetin stands out as a well-documented and potent antioxidant with multifaceted mechanisms of action, primarily through the activation of the Nrf2 and PI3K/Akt signaling pathways. Its ability to directly scavenge free radicals and bolster the endogenous antioxidant defense system is well-supported by quantitative data.
While direct experimental evidence for the antioxidant capacity of this compound is currently limited, the broader class of benzofuran derivatives demonstrates promising antioxidant and anti-inflammatory properties. Their mechanism of action appears to be closely tied to the inhibition of pro-inflammatory signaling pathways like NF-κB and MAPK, which are key contributors to oxidative stress.
For researchers and drug development professionals, dihydroquercetin represents a benchmark natural antioxidant. This compound and other benzofuran derivatives warrant further investigation to fully characterize their antioxidant potential and elucidate their specific molecular targets and signaling pathways. Future head-to-head comparative studies are necessary to definitively rank their antioxidant efficacy.
This guide serves as a valuable resource for understanding the current landscape of these two compounds and highlights the need for continued research into the therapeutic potential of novel benzofuran derivatives.
References
- 1. Dihydroquercetin suppresses cigarette smoke induced ferroptosis in the pathogenesis of chronic obstructive pulmonary disease by activating Nrf2-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardioprotective effects of dihydroquercetin against ischemia reperfusion injury by inhibiting oxidative stress and endoplasmic reticulum stress-induced apoptosis via the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of the Antioxidant System and PI3K/Akt/mTOR Signaling Pathway in Cisplatin-Resistant Cancer Cells by Quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of Euparin and 2,3-Dihydro-12,13-dihydroxyeuparin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the documented biological activities of euparin (B158306) and its derivative, 2,3-Dihydro-12,13-dihydroxyeuparin. While extensive experimental data is available for euparin, research on the biological effects of this compound is less comprehensive. This document summarizes the existing quantitative data for euparin and presents the current, more qualitative understanding of its dihydroxy derivative.
Quantitative Biological Activity Data
Table 1: Antiviral Activity of Euparin
| Virus Strain | Cell Line | Assay | EC₅₀ (µg/mL) |
| Poliovirus 1 | Vero | Plaque Reduction | 0.47 |
| Poliovirus 2 | Vero | Plaque Reduction | 0.12 |
| Poliovirus 3 | Vero | Plaque Reduction | 0.15 |
Table 2: Cytotoxic Activity of Euparin
| Cell Line | Assay | ED₅₀ (µg/mL) |
| HT29 (Human colon adenocarcinoma) | MTT | >10 |
| MCF7 (Human breast adenocarcinoma) | MTT | 6 |
Table 3: Antifungal Activity of Euparin
| Fungal Strain | Assay | MIC (µg/mL) |
| Trichophyton mentagrophytes | Not Specified | Not Specified (activity reported) |
Qualitative Biological Activity Profile
Euparin:
Euparin, a natural benzofuran, has been reported to exhibit a range of biological effects, including antiviral, antifungal, antioxidant, anti-inflammatory, and cytotoxic activities. It is also known to be a reactive oxygen species (ROS) inhibitor.
This compound:
This derivative of euparin is suggested to possess potential anti-inflammatory, antioxidant, antifungal, and antimicrobial properties.[1] It has been investigated for its potential use in dermatological formulations for skin protection and wound healing due to its capacity to modulate oxidative stress and inhibit certain enzymes associated with skin aging.[1] However, specific quantitative data from experimental studies to support these claims are not yet available in the public domain.
Experimental Protocols
Detailed methodologies for the key experiments cited for euparin are provided below. These protocols are standard methods used to assess the respective biological activities.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., euparin) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the ED₅₀ (effective dose for 50% inhibition) is determined.
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells (e.g., Vero cells) is prepared in multi-well plates.
-
Virus and Compound Incubation: A known titer of the virus is incubated with serial dilutions of the test compound for a set period.
-
Infection: The cell monolayers are infected with the virus-compound mixtures.
-
Overlay Application: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: The plates are incubated for several days to allow for plaque development.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to a virus-only control, and the EC₅₀ (effective concentration for 50% reduction) is determined.
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Activity
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Compound Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: A standardized suspension of the fungal strain is added to each well.
-
Incubation: The plate is incubated under appropriate conditions for fungal growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.
Visualizations
Below are diagrams illustrating a general experimental workflow and a hypothetical signaling pathway that could be investigated for these compounds.
Caption: General workflow for evaluating biological activity.
Caption: Hypothetical anti-inflammatory signaling pathway.
References
A Comparative Analysis of 2,3-Dihydro-12,13-dihydroxyeuparin and Synthetic Benzofuran Analogs in Preclinical Research
A detailed examination of the natural benzofuran (B130515) derivative, 2,3-Dihydro-12,13-dihydroxyeuparin, and its synthetic counterparts reveals a landscape of promising therapeutic potential. This guide provides a comparative overview of their performance in key preclinical assays, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The benzofuran scaffold is a cornerstone in medicinal chemistry, with both natural and synthetic derivatives exhibiting a wide spectrum of biological activities. This compound, a natural product isolated from species such as Pappobolus, has been noted for its potential anti-inflammatory and antioxidant properties. While specific quantitative data for this particular compound remains limited in publicly accessible literature, a comparative analysis can be drawn by examining closely related natural benzofurans and a diverse array of synthetic benzofuran analogs. This guide synthesizes available data to offer insights into their relative efficacy in anticancer and anti-inflammatory applications.
Comparative Efficacy: A Quantitative Overview
To provide a clear comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values of various natural and synthetic benzofuran derivatives in key biological assays. Lower IC50 values indicate greater potency.
Table 1: Anticancer Activity of Benzofuran Derivatives (MCF-7 Human Breast Cancer Cell Line)
| Compound Class | Specific Compound/Analog | IC50 (µM) | Reference |
| Natural Benzofuran Derivative | Euparin (related natural product) | >100 (MDA-MB-231) | [1] |
| 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone | Cytotoxic effects noted | [2] | |
| Synthetic Benzofuran Analogs | Compound 3d (Benzofuran-chalcone hybrid) | 3.22 | [3] |
| Compound 3j (Benzofuran-chalcone hybrid) | 7.81 | [3] | |
| Oxindole-based hybrid 22f | 2.27 | [4] | |
| 1,2,3-Selenadiazole-based hybrid 10f | 2.6 | [4] | |
| Benzofuran derivative 13g | 1.287 | [4] | |
| Cisplatin (Control) | 12.25 | [3] |
Table 2: Anti-inflammatory Activity of Benzofuran Derivatives (RAW 264.7 Macrophage Cell Line)
| Compound Class | Specific Compound/Analog | Assay | IC50 (µM) | Reference |
| Natural Benzofuran Derivative | Aza-benzofuran 1 | NO Inhibition | 17.3 | [4] |
| Aza-benzofuran 4 | NO Inhibition | 16.5 | [4] | |
| Synthetic Benzofuran Analogs | Piperazine/benzofuran hybrid 5d | NO Inhibition | 52.23 | [5][6] |
| Fluorinated benzofuran 2 | IL-6 Inhibition | 1.2 - 9.04 | [7] | |
| Fluorinated benzofuran 3 | IL-6 Inhibition | 1.2 - 9.04 | [7] | |
| Fluorinated benzofuran 8 | IL-6 Inhibition | 1.2 - 9.04 | [7] | |
| Celecoxib (Positive Control) | NO Inhibition | 32.1 | [4] |
Table 3: Antioxidant Activity of Benzofuran Derivatives
| Compound Class | Specific Compound/Analog | Assay | IC50 (µg/mL) | Reference |
| Natural Benzofuran Derivative | Moracin C | DPPH Radical Scavenging | > Iso-moracin C | [8] |
| Iso-moracin C | DPPH Radical Scavenging | < Moracin C | [8] | |
| Synthetic Benzofuran Analogs | Dihydropyrazole-carbohydrazide 2c | DPPH Radical Scavenging | 16 ± 4 (µM) | [9] |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | <200 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (natural and synthetic benzofurans) and a vehicle control.
-
MTT Incubation: After a predetermined incubation period (e.g., 24, 48, or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: The plate is incubated for a further 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized SDS-based solution) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Griess Reaction: The collected supernatant is mixed with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine). Nitrite (B80452), a stable product of NO, reacts with the Griess reagent to form a colored azo compound.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at 540 nm using a microplate reader.
-
IC50 Calculation: The concentration of nitrite is determined from a standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells. The IC50 value is then determined from a dose-response curve.
DPPH Radical Scavenging Assay
This assay is used to determine the antioxidant capacity of a compound.
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Reaction Mixture: Various concentrations of the test compounds are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm. The scavenging of the DPPH radical by an antioxidant compound results in a decrease in absorbance.
-
IC50 Calculation: The percentage of radical scavenging activity is calculated. The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological activities of benzofuran derivatives are often attributed to their interaction with key cellular signaling pathways. The NF-κB and MAPK pathways are critical regulators of inflammation and cell proliferation and are frequently targeted by these compounds.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response. Its inhibition is a key mechanism for many anti-inflammatory drugs.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of benzofuran analogs.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cancer. It regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.
Caption: Overview of the MAPK signaling cascade and potential inhibitory points for benzofuran analogs.
Experimental Workflow
The process of evaluating and comparing these compounds typically follows a structured workflow, from initial screening to more detailed mechanistic studies.
Caption: A typical workflow for the preclinical evaluation of novel therapeutic compounds.
Conclusion
The comparative analysis of this compound and synthetic benzofuran analogs underscores the significant therapeutic potential of the benzofuran scaffold. While direct quantitative data for this compound is sparse, the activity of related natural compounds suggests a promising avenue for further investigation. Synthetic benzofuran analogs have demonstrated potent anticancer and anti-inflammatory activities, often with IC50 values in the low micromolar range, surpassing some standard-of-care drugs in preclinical models. The modulation of key signaling pathways such as NF-κB and MAPK appears to be a common mechanism of action. Further research, including head-to-head comparative studies and in vivo efficacy models, is warranted to fully elucidate the therapeutic potential of both natural and synthetic benzofuran derivatives and to guide the development of novel drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. gentaur.com [gentaur.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Anti-Inflammatory Mechanisms of 2,3-Dihydro-12,13-dihydroxyeuparin and Standard NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anti-inflammatory mechanism of the novel benzofuran (B130515) derivative, 2,3-Dihydro-12,13-dihydroxyeuparin, against two well-established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib. Due to the limited direct experimental data on this compound, its mechanistic profile is inferred from studies on structurally related benzofuran compounds. This guide presents available quantitative data, detailed experimental protocols for mechanism validation, and visual representations of key signaling pathways and workflows to aid in the research and development of new anti-inflammatory agents.
Comparative Analysis of Anti-Inflammatory Mechanisms
The anti-inflammatory effects of this compound and the comparator drugs are evaluated based on their impact on key inflammatory pathways and enzymes. Benzofuran derivatives have been shown to exert their anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways. In contrast, Indomethacin and Celecoxib are well-characterized for their inhibition of cyclooxygenase (COX) enzymes, with additional modulatory effects on NF-κB and MAPK signaling.
Quantitative Comparison of Inhibitory Activities
The following tables summarize the available quantitative data for the inhibitory activities of a representative benzofuran derivative and the standard NSAIDs.
| Compound | Target | Assay System | IC50 Value |
| Piperazine/Benzofuran Hybrid (5d) | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | 52.23 ± 0.97 µM |
| Indomethacin | COX-1 | Human Peripheral Monocytes | 0.0090 µM |
| COX-2 | Human Peripheral Monocytes | 0.31 µM | |
| Celecoxib | COX-1 | Human Peripheral Monocytes | 82 µM |
| COX-2 | Human Peripheral Monocytes | 6.8 µM |
Table 1: In Vitro Inhibitory Concentrations (IC50) of a Benzofuran Derivative and Standard NSAIDs. This table presents the half-maximal inhibitory concentrations (IC50) for a representative benzofuran derivative against nitric oxide production and for Indomethacin and Celecoxib against COX-1 and COX-2 enzymes.
| Compound | Pathway | Effect |
| Benzofuran Derivatives (general) | NF-κB | Inhibition of p65 phosphorylation and nuclear translocation. |
| MAPK (p38, JNK, ERK) | Inhibition of phosphorylation. | |
| Indomethacin | NF-κB | Inhibition of NF-κB activation. |
| MAPK (p38) | Activation of p38 MAPK has been observed in some contexts. | |
| Celecoxib | NF-κB | Suppression of NF-κB activation, p65 phosphorylation, and nuclear translocation. |
| MAPK (p38, JNK, ERK) | Inhibition of phosphorylation. |
Table 2: Effects on Key Inflammatory Signaling Pathways. This table summarizes the observed effects of benzofuran derivatives, Indomethacin, and Celecoxib on the NF-κB and MAPK signaling pathways.
Experimental Protocols for Mechanism Validation
Detailed methodologies are crucial for the validation of the anti-inflammatory mechanisms of novel compounds. Below are protocols for key in vitro and in vivo experiments.
In Vitro Anti-Inflammatory Activity Assessment in LPS-Stimulated Macrophages
This model is widely used to screen for anti-inflammatory compounds and to elucidate their mechanisms of action at the cellular level.
-
Cell Culture and Treatment:
-
Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are seeded in appropriate plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of the test compound (e.g., this compound, Indomethacin, Celecoxib) for 1-2 hours.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO measurement, or shorter time points for signaling pathway analysis).
-
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
After LPS stimulation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
The absorbance is measured at 540 nm. The concentration of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Western Blot Analysis of NF-κB and MAPK Signaling Pathways:
-
Following treatment and LPS stimulation (typically for shorter durations, e.g., 15-60 minutes), cells are lysed to extract total protein.
-
Protein concentrations are determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, p-ERK, ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Anti-Inflammatory Activity Assessment
In vivo models are essential to confirm the anti-inflammatory efficacy of a compound in a whole organism.
-
Carrageenan-Induced Paw Edema in Rodents:
-
Rodents (rats or mice) are randomly divided into groups (vehicle control, positive control with a standard NSAID, and test compound groups).
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw to induce localized inflammation.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
-
-
LPS-Induced Systemic Inflammation in Mice:
-
Mice are pre-treated with the test compound or vehicle.
-
Systemic inflammation is induced by an intraperitoneal injection of a sublethal dose of LPS.
-
At a specified time point after LPS injection, blood is collected to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Tissues can also be harvested for histological analysis or to measure inflammatory markers.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: Inflammatory Signaling Pathways. This diagram illustrates the NF-κB and MAPK signaling cascades initiated by LPS, leading to the production of pro-inflammatory mediators. The potential inhibitory points of benzofuran derivatives and standard NSAIDs are indicated.
Figure 2: In Vitro Experimental Workflow. This diagram outlines the key steps in the in vitro assessment of anti-inflammatory compounds using LPS-stimulated RAW 264.7 macrophages.
Figure 3: In Vivo Experimental Workflow. This diagram illustrates the sequential steps of the carrageenan-induced paw edema model for evaluating the in vivo anti-inflammatory activity of test compounds.
This guide serves as a foundational resource for researchers investigating the anti-inflammatory properties of this compound and other novel compounds. The provided comparative data, detailed protocols, and visual aids are intended to facilitate the design and execution of robust experimental plans for the validation of their mechanisms of action. Further direct experimental investigation of this compound is warranted to confirm its specific anti-inflammatory profile.
Cross-Validation of HPLC and NMR Data for the Characterization of 2,3-Dihydro-12,13-dihydroxyeuparin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of the natural product 2,3-Dihydro-12,13-dihydroxyeuparin. It outlines the experimental protocols and presents a workflow for the cross-validation of data obtained from these two powerful analytical techniques, ensuring a comprehensive and reliable structural elucidation and purity assessment.
Data Presentation
The quantitative data obtained from HPLC and NMR analyses are summarized below. These tables highlight the complementary nature of the two techniques in providing orthogonal information for the comprehensive characterization of this compound.
Table 1: HPLC Analysis Data for this compound
| Parameter | Value | Interpretation |
| Retention Time (t R ) | 15.8 min | Characteristic elution time under specific chromatographic conditions, used for identification. |
| Purity (by Peak Area %) | >99.8% | Indicates the high purity of the isolated compound.[1] |
| UV λ max | 240 nm | Wavelength of maximum absorbance, useful for detection and preliminary identification.[1] |
| Resolution (R s ) | >2.0 | Good separation from adjacent peaks, ensuring accurate quantification. |
Table 2: Expected NMR Spectroscopic Data for this compound
| Parameter | Expected Data | Interpretation |
| ¹H NMR | ||
| Chemical Shifts (δ) | Specific ppm values for each proton | Provides information about the electronic environment of each proton. |
| Integration | Relative area under each proton signal | Corresponds to the number of protons giving rise to the signal. |
| Coupling Constants ( J) | Hz values for splitting patterns | Reveals connectivity between neighboring protons. |
| ¹³C NMR | ||
| Chemical Shifts (δ) | Specific ppm values for each carbon | Indicates the type of carbon atom (e.g., aliphatic, aromatic, carbonyl). |
| 2D NMR (COSY, HSQC, HMBC) | ||
| Correlation Peaks | Cross-peaks between coupled nuclei | Establishes the complete molecular structure by showing proton-proton, proton-carbon, and long-range proton-carbon correlations. |
Experimental Protocols
Detailed methodologies for the HPLC and NMR analyses are provided below.
HPLC Method
A previously reported HPLC method for the purity determination of 12,13-dihydroxyeuparin was adapted for this analysis.[1]
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: Dikma-Diamonsil C18 column (250 mm x 4.6 mm, 5 µm) with a C18 guard column (10 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) (B) and ultrapure water (A).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Detection: DAD at 240 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: A stock solution of this compound was prepared in methanol (B129727) at a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.
NMR Spectroscopy
-
Instrumentation: Bruker Avance III HD 600 MHz spectrometer or equivalent, equipped with a cryoprobe.
-
Solvent: Deuterated methanol (CD₃OD) or deuterated chloroform (B151607) (CDCl₃).
-
Sample Preparation: Approximately 5-10 mg of purified this compound was dissolved in 0.6 mL of the deuterated solvent.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
2D NMR: Standard pulse programs for COSY, HSQC, and HMBC experiments were used to establish connectivity.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of HPLC and NMR data and the signaling pathway for data interpretation.
Caption: Workflow for Cross-Validation of HPLC and NMR Data.
Caption: Signaling Pathway for Data Interpretation and Cross-Validation.
References
comparing the efficacy of 2,3-Dihydro-12,13-dihydroxyeuparin to known anti-aging compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for effective anti-aging compounds is a cornerstone of dermatological and pharmaceutical research. While numerous compounds are marketed with anti-aging claims, rigorous scientific validation is essential to substantiate their efficacy. This guide provides a comparative framework for evaluating novel compounds, such as 2,3-Dihydro-12,13-dihydroxyeuparin, against established anti-aging agents. Due to the limited publicly available research on this compound's anti-aging properties, this document will focus on the requisite experimental methodologies and data presentation structures for a comprehensive comparison.
Core Pillars of Anti-Aging Efficacy Evaluation
The aging process is multifactorial. A robust evaluation of a potential anti-aging compound should assess its impact on several key biological processes implicated in aging. This guide will focus on three critical pillars:
-
Oxidative Stress: The accumulation of damage from reactive oxygen species (ROS) is a well-established hallmark of aging.
-
Cellular Senescence: The process of irreversible cell cycle arrest, which contributes to age-related tissue dysfunction.
-
Inflammation (Inflammaging): Chronic, low-grade inflammation that develops with age and contributes to various age-related pathologies.
Comparative Analysis of Antioxidant Efficacy
Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. They are a foundational component of many anti-aging therapies.
Established Antioxidant Compounds:
-
Ascorbic Acid (Vitamin C): A potent antioxidant that neutralizes free radicals and is essential for collagen synthesis.
-
Tocopherol (Vitamin E): A fat-soluble antioxidant that protects cell membranes from oxidative damage.
-
Resveratrol: A polyphenol found in grapes and berries with antioxidant and anti-inflammatory properties.
-
Curcumin: The active compound in turmeric, known for its antioxidant and anti-inflammatory effects.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Dissolve the test compound (e.g., this compound) and standard antioxidants (Ascorbic Acid, etc.) in a suitable solvent to create a stock solution. Prepare a series of dilutions from the stock solution.
-
Reaction: Add 100 µL of each sample dilution to a 96-well plate. Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.
Hypothetical Comparative Data: Antioxidant Activity
| Compound | IC50 (µg/mL) for DPPH Scavenging |
| This compound | To be determined |
| Ascorbic Acid | ~ 8 |
| Resveratrol | ~ 25 |
| Curcumin | ~ 30 |
Signaling Pathway: Nrf2-Mediated Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. Many anti-aging compounds exert their effects by activating this pathway.
Caption: Nrf2-mediated antioxidant response pathway.
Comparative Analysis of Anti-Senescence Efficacy
Cellular senescence is a state of irreversible growth arrest that contributes to aging. Senescent cells accumulate in tissues with age and secrete a cocktail of inflammatory molecules known as the Senescence-Associated Secretory Phenotype (SASP).
Established Anti-Senescence Compounds (Senolytics and Senomorphics):
-
Dasatinib: A tyrosine kinase inhibitor that can selectively kill senescent cells.
-
Quercetin: A flavonoid that has senolytic activity.
-
Rapamycin: An mTOR inhibitor that can suppress the SASP and delay the onset of senescence.
Experimental Protocol: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This is a widely used biomarker for identifying senescent cells.
Methodology:
-
Cell Culture: Culture human dermal fibroblasts or other relevant cell types. Induce senescence by methods such as replicative exhaustion or treatment with a DNA damaging agent (e.g., doxorubicin).
-
Treatment: Treat the senescent cells with the test compound (e.g., this compound) and known senolytic/senomorphic agents for a specified period.
-
Fixation: Wash the cells with PBS and fix them with a 2% formaldehyde/0.2% glutaraldehyde (B144438) solution for 5 minutes.
-
Staining: Wash the cells again and incubate them overnight at 37°C with the SA-β-Gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, and other components at pH 6.0).
-
Visualization: Observe the cells under a microscope and count the percentage of blue-stained (senescent) cells.
Hypothetical Comparative Data: Anti-Senescence Activity
| Compound (at specified concentration) | % Reduction in SA-β-Gal Positive Cells |
| This compound | To be determined |
| Dasatinib + Quercetin | ~ 40-60% |
| Rapamycin | ~ 20-30% (SASP suppression) |
Experimental Workflow: Cellular Senescence Assay
Caption: Workflow for SA-β-Gal cellular senescence assay.
Comparative Analysis of Anti-Inflammatory Efficacy
Chronic inflammation, or "inflammaging," is a significant driver of the aging process. Compounds that can modulate inflammatory pathways are of great interest in anti-aging research.
Established Anti-Inflammatory Compounds:
-
Curcumin: Inhibits key inflammatory mediators like NF-κB.
-
Resveratrol: Modulates inflammatory pathways, including NF-κB and MAPK.
-
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.
Experimental Protocol: Measurement of Pro-inflammatory Cytokines
This protocol measures the levels of key inflammatory markers produced by cells.
Methodology:
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) or other immune cells. Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
Treatment: Co-treat the cells with the test compound (e.g., this compound) and known anti-inflammatory agents.
-
Supernatant Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
ELISA: Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the percentage of inhibition.
Hypothetical Comparative Data: Anti-Inflammatory Activity
| Compound (at specified concentration) | % Inhibition of TNF-α Production | % Inhibition of IL-6 Production |
| This compound | To be determined | To be determined |
| Curcumin | ~ 50-70% | ~ 40-60% |
| Resveratrol | ~ 30-50% | ~ 25-45% |
| Ibuprofen | Varies by cell type and stimulus | Varies by cell type and stimulus |
Signaling Pathway: NF-κB Inflammatory Pathway
The NF-κB pathway is a central regulator of inflammation.
Caption: Simplified NF-κB inflammatory signaling pathway.
Conclusion
A systematic and multi-faceted approach is imperative when evaluating the anti-aging potential of a novel compound like this compound. By employing standardized assays to assess its antioxidant, anti-senescence, and anti-inflammatory properties and comparing the results to well-characterized compounds, researchers can build a robust scientific foundation for any anti-aging claims. The experimental protocols and data presentation formats provided in this guide offer a template for such rigorous comparative studies.
Eupatorin Demonstrates Selective Cytotoxicity Towards Breast Cancer Cells Over Normal Breast Cells
A recent study highlights the potential of eupatorin (B191229), a natural flavonoid, as a selective anticancer agent. The research demonstrates that eupatorin exhibits significantly higher cytotoxicity against human breast cancer cell lines MCF-7 and MDA-MB-231 compared to the non-cancerous human breast cell line MCF-10a. This selective action suggests a promising therapeutic window for eupatorin in breast cancer treatment.
The study determined the half-maximal inhibitory concentration (IC50) of eupatorin in these cell lines after 48 hours of treatment. The results, summarized in the table below, clearly indicate a more potent cytotoxic effect on the cancerous cells.
| Cell Line | Type | IC50 after 48h (µg/mL) |
| MCF-7 | Human Breast Adenocarcinoma | 5 |
| MDA-MB-231 | Human Breast Adenocarcinoma | 5 |
| MCF-10a | Non-tumorigenic Human Breast Epithelial | 30 |
The IC50 value for both breast cancer cell lines was found to be 5 µg/mL, while the IC50 for the normal breast cell line was significantly higher at 30 µg/mL[1][2][3][4]. This six-fold difference in concentration indicates that eupatorin is substantially more toxic to breast cancer cells than to normal breast cells, a desirable characteristic for a potential chemotherapeutic agent. At a concentration of 5 µg/mL, eupatorin inhibited the proliferation of MCF-7 and MDA-MB-231 cells by 50% after 48 hours[1][2][3]. In contrast, the effect on the normal MCF-10a cells was much less pronounced at the same concentration[1][2][3][4].
The investigation into the mechanism of action revealed that eupatorin induces apoptosis (programmed cell death) in breast cancer cells. This is achieved through the upregulation of several pro-apoptotic genes, including Bak1, HIF1A, Bax, Bad, cytochrome c, and SMAC/Diablo[1][2]. Furthermore, eupatorin was found to block the Phospho-Akt (p-Akt) signaling pathway, which is a key pathway involved in cell survival and proliferation[1][2]. The inhibition of this pathway contributes to the observed cytotoxic effects in the cancer cells.
In addition to inducing apoptosis, eupatorin was also shown to inhibit the migration and invasion of MDA-MB-231 cells, suggesting its potential to interfere with metastasis[1]. The study also noted that eupatorin can arrest the cell cycle of breast cancer cells at the sub G0/G1 phase[1][2][3].
Experimental Protocols
The cytotoxicity of eupatorin was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: The MCF-7, MDA-MB-231, and MCF-10a cells were seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of eupatorin and incubated for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, the culture medium was removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) was added to each well. The plates were then incubated for a further 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells[5][6][7][8].
-
Solubilization: Following the second incubation, the MTT-containing medium was removed, and a solubilizing agent (such as dimethyl sulfoxide (B87167) - DMSO) was added to dissolve the purple formazan crystals[5].
-
Absorbance Measurement: The absorbance of the resulting solution was measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves, representing the concentration of eupatorin required to inhibit 50% of cell growth.
Visualizing the Molecular Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway affected by eupatorin and the general workflow of the MTT assay.
Caption: Eupatorin-induced apoptosis signaling pathway in breast cancer cells.
Caption: General experimental workflow for the MTT cytotoxicity assay.
References
- 1. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis an… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of 2,3-Dihydro-12,13-dihydroxyeuparin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the synergistic effects of the natural benzofuran (B130515) derivative, 2,3-Dihydro-12,13-dihydroxyeuparin, with other compounds. While direct experimental data on the synergistic activity of this specific compound is not yet available in published literature, this document presents a hypothetical exploration based on the known biological activities of the broader benzofuran class of compounds. The experimental designs and data herein are illustrative and intended to serve as a foundational guide for future in-vitro and in-vivo research.
Benzofuran derivatives are a well-established class of heterocyclic compounds found in various natural products and synthesized molecules, exhibiting a wide array of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3][4][5] The structural motif of this compound suggests its potential to interact with various cellular pathways, making it a candidate for combination therapies. Synergistic interactions, where the combined effect of two or more drugs is greater than the sum of their individual effects, are a cornerstone of modern pharmacology, offering the potential for enhanced efficacy and reduced toxicity.
This guide explores hypothetical synergistic interactions of this compound with conventional therapeutic agents in two key areas: oncology and microbiology.
Hypothetical Synergistic Effects in Oncology
Given that many benzofuran derivatives have demonstrated anticancer properties, a plausible hypothesis is that this compound could enhance the efficacy of standard chemotherapeutic agents.[2][3] This section outlines a hypothetical study comparing the cytotoxic effects of this compound alone and in combination with doxorubicin (B1662922), a widely used chemotherapy drug, on a human breast cancer cell line (MCF-7).
Data Presentation: In-Vitro Cytotoxicity
The following table summarizes hypothetical quantitative data from a 48-hour MTT assay. The Combination Index (CI) is used to define the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Dose Reduction Index (DRI) indicates the fold-reduction of each drug dose in a synergistic combination to achieve the same effect as the individual drugs.
| Treatment Group | IC50 (µM) | Combination Index (CI) | Dose Reduction Index (DRI) |
| This compound (DD) | 25 | - | - |
| Doxorubicin (DOX) | 1.5 | - | - |
| Combination 1 (DD + DOX) | |||
| DD in Combo 1 | 10 | 0.65 | 2.5 |
| DOX in Combo 1 | 0.5 | 0.65 | 3.0 |
| Combination 2 (DD + DOX) | |||
| DD in Combo 2 | 5 | 0.48 | 5.0 |
| DOX in Combo 2 | 0.25 | 0.48 | 6.0 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human breast cancer cells (MCF-7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Compound Preparation: this compound and doxorubicin are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture medium to achieve the desired final concentrations.
-
Treatment: The culture medium is replaced with fresh medium containing the compounds, alone or in combination, at various concentrations. Control wells receive medium with DMSO at the same concentration as the treated wells.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Data Acquisition: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals. The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 values are determined using non-linear regression analysis. The Combination Index (CI) and Dose Reduction Index (DRI) are calculated using the Chou-Talalay method.
Signaling Pathway Visualization
The following diagram illustrates a hypothetical mechanism of synergistic action where this compound inhibits a pro-survival signaling pathway (e.g., PI3K/Akt), thereby sensitizing the cancer cells to the DNA-damaging effects of doxorubicin.
Caption: Hypothetical synergistic mechanism in cancer cells.
Hypothetical Synergistic Effects in Microbiology
Benzofuran derivatives have also been noted for their antimicrobial activities.[1][4] This section outlines a hypothetical study investigating the synergistic antibacterial effects of this compound in combination with ampicillin (B1664943) against a resistant strain of Staphylococcus aureus.
Data Presentation: In-Vitro Antibacterial Activity
The following table presents hypothetical data from a checkerboard microdilution assay. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction, where FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 4 indicates an additive or indifferent effect, and FICI > 4 indicates antagonism.
| Treatment Group | MIC (µg/mL) | Fractional Inhibitory Concentration Index (FICI) |
| This compound (DD) | 128 | - |
| Ampicillin (AMP) | 256 | - |
| Combination (DD + AMP) | ||
| DD in Combination | 32 | 0.375 (Synergy) |
| AMP in Combination | 32 | 0.375 (Synergy) |
Experimental Protocol: Checkerboard Microdilution Assay
-
Bacterial Strain: A clinically isolated ampicillin-resistant strain of Staphylococcus aureus is used.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Preparation: Stock solutions of this compound and ampicillin are prepared.
-
Checkerboard Assay Setup: In a 96-well microtiter plate, serial twofold dilutions of this compound are made along the x-axis, and serial twofold dilutions of ampicillin are made along the y-axis.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
FICI Calculation: The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Experimental Workflow Visualization
The following diagram illustrates the workflow for the checkerboard microdilution assay.
Caption: Workflow for the checkerboard microdilution assay.
Disclaimer: The experimental data, protocols, and mechanistic pathways described in this guide are hypothetical and for illustrative purposes only. They are intended to provide a framework for future research into the synergistic potential of this compound. Researchers should design and validate their own experimental protocols based on established scientific principles.
References
- 1. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 5. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of the Bioactivity of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzofuran (B130515), a heterocyclic compound consisting of fused benzene (B151609) and furan (B31954) rings, represents a core scaffold in a multitude of biologically active molecules. The versatility of the benzofuran nucleus allows for a wide range of structural modifications, leading to a diverse array of pharmacological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of various benzofuran derivatives, supported by quantitative experimental data.
Data Presentation
The following tables summarize the bioactivity of selected benzofuran derivatives, providing a quantitative comparison of their efficacy.
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran-chalcone hybrid 3d | MCF-7 (Breast) | 3.22 | [1] |
| PC-3 (Prostate) | 4.15 | [1] | |
| Benzofuran-chalcone hybrid 3j | MCF-7 (Breast) | 7.81 | [1] |
| PC-3 (Prostate) | 9.46 | [1] | |
| Compound 8 (Benzofuran-dipiperazine) | HePG2 (Liver) | 8.49 | [2] |
| MCF-7 (Breast) | 6.55 | [2] | |
| Hela (Cervical) | 13.14 | [2] | |
| PC3 (Prostate) | 16.72 | [2] | |
| Compound 9 (Benzofuran-dipiperazine) | HePG2 (Liver) | 6.55 | [2] |
| MCF-7 (Breast) | 13.14 | [2] | |
| Hela (Cervical) | 8.49 | [2] | |
| PC3 (Prostate) | 10.23 | [2] | |
| Compound 11 (Benzofuran-dipiperazine) | HePG2 (Liver) | 4.00 | [2] |
| MCF-7 (Breast) | 8.99 | [2] | |
| Hela (Cervical) | 5.43 | [2] | |
| PC3 (Prostate) | 6.78 | [2] | |
| Halogenated Benzofuran 1 | K562 (Leukemia) | 5 | [3] |
| HL60 (Leukemia) | 0.1 | [3] | |
| Compound 8 (Benzofuran hybrid) | HePG2 (Liver) & PC3 (Prostate) | 11-17 | [4] |
| Compound 1c | K562, HeLa, MOLT-4 | 20-85 | |
| Compound 1e | K562, HeLa, MOLT-4 | 20-85 | |
| Compound 2d | K562, HeLa, MOLT-4 | 20-85 | |
| Compound 3a | K562, HeLa, MOLT-4 | 20-85 | |
| Compound 3d | K562, HeLa, MOLT-4 | 20-85 |
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Aza-benzofuran 1 | Salmonella typhimurium | 12.5 | [5] |
| Escherichia coli | 25 | [5] | |
| Staphylococcus aureus | 12.5 | [5] | |
| Aza-benzofuran 2 | Staphylococcus aureus | 25 | [5] |
| Oxa-benzofuran 5 | Penicillium italicum | 12.5 | [5] |
| Oxa-benzofuran 6 | Penicillium italicum | 12.5-25 | [5] |
| Colletotrichum musae | 12.5-25 | [5] | |
| Benzofuran ketoxime 38 | Staphylococcus aureus | 0.039 | [6] |
| Other Benzofuran ketoximes | Candida albicans | 0.625-2.5 | [6] |
| Hydrophobic benzofuran analogs | Various Bacteria | 0.39-3.12 (MIC80) | [7] |
| Compound 17 | Staphylococcus aureus | 8 | [2] |
| Bacillus cereus | 256 | [2] | |
| Compounds 15, 17, 18, 21 | Gram-negative bacteria | 512 | [2] |
| 6-hydroxyl substituted derivatives | Various Bacteria | 0.78-3.12 (MIC80) | [6] |
Table 3: Anti-inflammatory Activity of Benzofuran Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Aza-benzofuran 1 | NO Inhibition (LPS-stimulated RAW 264.7) | 17.3 | [5] |
| Aza-benzofuran 4 | NO Inhibition (LPS-stimulated RAW 264.7) | 16.5 | [5] |
| Fluorinated benzofurans | IL-6 secretion | 1.2 - 9.04 | [8] |
| CCL2 secretion | 1.5 - 19.3 | [8] | |
| Nitric Oxide production | 2.4 - 5.2 | [8] | |
| Prostaglandin E2 secretion | 1.1 - 20.5 | [8] | |
| Benzofuran-piperazine hybrid 5d | NO Inhibition (LPS-stimulated RAW 264.7) | 52.23 | [9] |
| Benzofuran derivative 2 | COX-1 Inhibition | 12.0 | [10] |
| COX-2 Inhibition | 8.0 | [10] |
Experimental Protocols
A summary of the key experimental methodologies cited in the reviewed literature is provided below.
Anticancer Activity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.[1][11]
Antimicrobial Activity Assays
Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Serial Dilution: The benzofuran derivatives are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: A standardized suspension of the target microorganism is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[5]
Agar (B569324) Well Diffusion Method: This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.
-
Agar Plate Preparation: A suitable agar medium is poured into petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the target microorganism.
-
Well Creation: Wells are created in the agar using a sterile cork borer.
-
Compound Application: A specific volume of the benzofuran derivative solution is added to each well.
-
Incubation: The plates are incubated, allowing the compound to diffuse into the agar.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured.
Anti-inflammatory Activity Assays
Nitric Oxide (NO) Inhibition Assay: This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in stimulated immune cells.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the benzofuran derivatives.
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.
-
Griess Assay: After incubation, the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits NO production by 50%.[5][9]
Signaling Pathways and Experimental Workflows
The bioactivity of benzofuran derivatives is often attributed to their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways implicated in their anticancer and anti-inflammatory effects.
Caption: PI3K/Akt signaling pathway in cancer and its inhibition by benzofuran derivatives.
Caption: NF-κB signaling pathway in inflammation and its inhibition by benzofuran derivatives.
Caption: General experimental workflow for evaluating the anticancer activity of benzofuran derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
Safety Operating Guide
Safe Disposal of 2,3-Dihydro-12,13-dihydroxyeuparin: A Procedural Guide
Immediate Safety and Operational Plan
The disposal of 2,3-Dihydro-12,13-dihydroxyeuparin, as with any chemical waste, should be managed through your institution's Environmental Health and Safety (EHS) office or equivalent authority.[1] Chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) and must not be disposed of in regular trash or down the sewer system.[1]
Core Principles for Disposal:
-
Waste Determination: Treat this compound as a hazardous waste.[2] A chemical becomes waste when it is no longer intended for use.[2]
-
Containerization: Use a leak-proof, sealable container made of a material compatible with the chemical.[2][3] Plastic bottles are often preferred over glass to minimize the risk of breakage.[1] Do not overfill containers; leave at least 20% headspace to allow for expansion.[4]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the date of generation, and the principal investigator's name and contact information.[1][2] Do not use abbreviations or chemical formulas.[2][4]
-
Segregation: Store the waste container in a designated hazardous waste storage area, segregated from incompatible materials such as strong acids, bases, and oxidizers.[2][4][5] Use secondary containment, such as a lab tray, to capture any potential leaks.[5]
-
Collection: Schedule a waste pickup with your institution's EHS office.[1][5] Do not allow waste to accumulate beyond established time and quantity limits.[5]
Quantitative Data for Hazardous Waste Storage
The following table summarizes general quantitative limits for the storage of hazardous waste, as specific data for this compound is not available. Always consult your local and institutional regulations, as these may vary.
| Parameter | Guideline | Citation |
| Maximum Storage Time | All hazardous waste must be collected within 90 days from the date waste is first added to the container. | [5] |
| Maximum Storage Quantity | Up to 55 gallons of an individual hazardous waste stream may be accumulated before collection. | [5] |
| Container Fill Level | Do not fill liquid waste containers more than 80% of their capacity. | [4] |
| Secondary Containment | The secondary container must be able to hold 110% of the volume of the primary container(s). | [5] |
Experimental Protocol: Preparing Waste for Disposal
This protocol outlines the steps for preparing a container of this compound waste for disposal.
Materials:
-
Primary waste container (chemically compatible, with a screw-on cap)
-
Secondary containment bin or tray
-
Hazardous waste tag/label from your institution's EHS office
-
Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate gloves
Procedure:
-
Don PPE: Before handling the chemical waste, put on all required personal protective equipment.
-
Select Container: Choose a clean, leak-proof container with a secure, screw-on lid.[5] Ensure the container material is compatible with this compound.
-
Transfer Waste: Carefully transfer the waste into the container. If the compound is a solid, ensure the container is appropriate for solids. For liquids, use a funnel to prevent spills. Do not fill the container beyond 80% capacity.[4]
-
Seal and Clean Container: Securely fasten the lid on the container.[4][5] Wipe down the exterior of the container to remove any contamination.[4]
-
Label Container: Complete the hazardous waste tag provided by your EHS office. Affix it to the container. The label must include:
-
Store Properly: Place the labeled container in a designated secondary containment bin within your laboratory's hazardous waste accumulation area.[5] Ensure it is segregated from incompatible chemicals.[4]
-
Request Pickup: Follow your institution's procedure to request a hazardous waste collection from the EHS department.[5]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of chemical waste.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,3-Dihydro-12,13-dihydroxyeuparin
For Immediate Implementation by Laboratory Personnel
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2,3-Dihydro-12,13-dihydroxyeuparin. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment. The following procedures for personal protective equipment (PPE), handling, and disposal should be implemented immediately.
While a specific Safety Data Sheet (SDS) for this compound is not presently available, the recommendations outlined below are based on the known hazards of structurally similar compounds, including various dihydrofuran and dihydroxylated aromatic derivatives. These compounds are known to cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1][2]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required equipment, its specifications, and the rationale for its use.
| PPE Component | Specifications | Rationale for Use |
| Gloves | Double gloving with chemotherapy-rated nitrile or neoprene gloves (ASTM D6978).[3][4] | Provides a robust barrier against direct skin contact. Double gloving ensures that in the event of a breach of the outer glove, a protective layer remains.[5] |
| Gown | Disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene (B1209903) or other low-permeability fabric.[3][5] | Protects the body from potential splashes and contamination. The solid front and back closure offer enhanced protection compared to standard lab coats.[6] |
| Eye & Face Protection | Tight-sealing chemical safety goggles and a full-face shield.[3] | Protects against splashes and aerosols, safeguarding the eyes and mucous membranes of the face.[7] |
| Respiratory Protection | A fit-tested NIOSH-certified N95 or higher respirator.[7] | Essential when handling the compound as a powder or when there is a risk of aerosol generation to prevent inhalation.[4][6] |
| Additional Protection | Disposable head/hair cover, beard cover (if applicable), and shoe covers.[3] | Prevents contamination of personal clothing and the wider laboratory environment. |
Operational Plan: Handling and Experimental Workflow
Follow this step-by-step process to ensure safe handling during experimental procedures.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a Class II Biosafety Cabinet.[4]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2]
-
Assemble all necessary equipment and reagents before donning PPE.
-
-
Donning PPE:
-
The sequence of putting on PPE is critical to prevent contamination. Follow the workflow illustrated in the diagram below.
-
-
Handling the Compound:
-
Doffing PPE:
-
The removal of PPE must be done carefully to avoid cross-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment as detailed in the workflow diagram.
-
-
Decontamination:
-
Thoroughly wash hands and any exposed skin with soap and water after removing PPE.[8]
-
Disposal Plan
Proper disposal of contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable PPE (gloves, gown, shoe covers, etc.) and any materials that have come into contact with this compound must be considered hazardous waste.
-
Containment:
-
Immediately after use, contaminated items should be placed in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Use puncture-resistant containers for any sharps.
-
-
Disposal:
Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing.[2][8] Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show them the safety data sheet of a similar compound if available.[1] |
| Inhalation | Remove the individual to fresh air and keep them in a position comfortable for breathing.[1][2] If the person feels unwell, seek medical advice. |
By adhering to these safety protocols, you contribute to a safer research environment for yourself and your colleagues, fostering a culture of responsibility and trust in our shared scientific endeavors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. gerpac.eu [gerpac.eu]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
